INCB16562
Description
Properties
CAS No. |
933768-63-9 |
|---|---|
Molecular Formula |
C19H11Cl2N5 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene |
InChI |
InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26) |
InChI Key |
DVCPYUTZIIXGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB 16562 INCB-16562 INCB16562 |
Origin of Product |
United States |
Foundational & Exploratory
INCB16562 (Ruxolitinib): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562, also known as ruxolitinib, is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] Dysregulation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and hematological malignancies.[3][4] this compound was developed to target this pathway, offering a therapeutic strategy for diseases characterized by aberrant JAK/STAT activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Selective JAK1/2 Inhibition
This compound functions as an ATP-competitive inhibitor of the kinase activity of both JAK1 and JAK2.[5][6] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, survival, and inflammation.[4]
This compound's primary mechanism involves the inhibition of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins, particularly STAT3 and STAT5.[3][7] This disruption of the JAK/STAT signaling cascade is central to its therapeutic effects.[7]
Signaling Pathway Diagram
Caption: this compound inhibits JAK1/2, blocking STAT3 phosphorylation and downstream signaling.
Preclinical Data
In Vitro Kinase and Cell-Based Assays
This compound demonstrates potent and selective inhibition of JAK1 and JAK2 in enzymatic and cell-based assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Kinase Assay | JAK1 | 3.3 | [2] |
| Kinase Assay | JAK2 | 2.8 | [2] |
| Kinase Assay | JAK3 | 428 | [2] |
| Kinase Assay | TYK2 | 19 | [2] |
| IL-6-induced STAT3 Phosphorylation | - | 281 | [8] |
| Ba/F3-JAK2 V617F Proliferation | - | 127 | [8] |
Cellular Effects in Hematological Malignancies
Preclinical studies have shown that this compound effectively inhibits the proliferation and survival of malignant cells from various hematological cancers.
-
Multiple Myeloma: this compound potently inhibits IL-6-induced STAT3 phosphorylation in multiple myeloma cells.[2] It also inhibits the proliferation and survival of IL-6-dependent myeloma cell lines and primary bone marrow-derived plasma cells from multiple myeloma patients.[2] The mechanism of cell death involves the induction of caspase activation and apoptosis, which is at least partially attributed to the suppression of Mcl-1 expression.[2] Furthermore, this compound abrogates the protective effects of bone marrow stromal cells and sensitizes myeloma cells to dexamethasone, melphalan, and bortezomib.[2]
-
Lymphoma: In a panel of lymphoma cell lines, this compound demonstrated activity, with IC50 values at 48 hours ranging from 1 to 9 µM.[9] The drug was also active in primary Diffuse Large B-cell Lymphoma (DLBCL) cells.[9] Sensitivity to this compound was associated with the downregulation of the anti-apoptotic proteins Bcl-xL and Mcl-1.[9] Synergistic effects were observed when this compound was combined with the Bcl-2 inhibitor ABT-737.[9]
In Vivo Xenograft Models
Oral administration of this compound has demonstrated significant antitumor activity in mouse xenograft models of hematological malignancies.
-
Multiple Myeloma: In a murine xenograft model using INA-6.Tu1 multiple myeloma cells, oral administration of this compound at doses of 5, 25, and 75 mg/kg resulted in a dose-dependent inhibition of STAT3 phosphorylation in the tumors.[10]
-
Hodgkin Lymphoma and Primary Mediastinal B-cell Lymphoma (PMBL): In xenograft models using L-428 (Hodgkin lymphoma) and Karpas-1106P (PMBL) cell lines, treatment with this compound (45.0 mg/kg) significantly prolonged the survival of the mice compared to the control group.[11][12]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology: Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with varying concentrations of this compound in a buffer containing a peptide substrate and ATP. The reaction is allowed to proceed for a defined period at room temperature before being stopped. The level of substrate phosphorylation is then quantified, typically using a fluorescence- or luminescence-based method. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Western Blot Analysis for Phospho-STAT3
Cell Lines:
-
HEL 92.1.7 (Erythroleukemia)[13]
-
INA-6 (Multiple Myeloma)[10]
-
HDLM-2, L-428, L-540 (Hodgkin Lymphoma)[11]
Antibodies:
-
Primary Antibody: Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)[13]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
Protocol:
-
Cells are treated with this compound at desired concentrations and for specified durations.
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk in TBST.
-
The membrane is incubated with the primary antibody against phospho-STAT3 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
The membrane is often stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[13]
Cell Viability (MTS) Assay
Cell Lines:
-
Various lymphoma cell lines[9]
-
Hodgkin lymphoma (HDLM-2, L-428, L-540) and PMBL (Karpas-1106P) cell lines[11]
Protocol:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After the desired incubation period (e.g., 24, 48, 72 hours), MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[11]
Murine Xenograft Model
Animal Strain:
-
Severe Combined Immunodeficient (SCID) mice or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[11][14]
Cell Lines for Injection:
Protocol:
-
Human tumor cells are injected subcutaneously into the flank of the mice.
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally (e.g., by gavage) at specified doses (e.g., 45-75 mg/kg) and schedules (e.g., once or twice daily).[10][11][12]
-
The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, or for pharmacodynamic assessments, tumors can be harvested for analysis (e.g., Western blotting for p-STAT3).[10]
-
Survival is monitored as a primary endpoint in some studies.[11][12]
Clinical Data
This compound (ruxolitinib) has undergone extensive clinical evaluation and is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.
Myelofibrosis (COMFORT-I Trial)
The COMFORT-I trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study in patients with intermediate-2 or high-risk myelofibrosis.[1][15]
| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | P-value | Reference |
| ≥35% reduction in spleen volume at 24 weeks | 41.9% | 0.7% | <0.001 | [15] |
| ≥50% improvement in Total Symptom Score at 24 weeks | 45.9% | 5.3% | <0.001 | [15] |
Dosing: The starting dose of ruxolitinib was 15 mg or 20 mg twice daily, based on the patient's baseline platelet count.[1][15]
T-Cell Lymphoma (Phase II Study)
A Phase II, biomarker-driven study evaluated ruxolitinib in patients with relapsed or refractory T-cell lymphoma (NCT02974647).[3][16][17]
| Patient Cohort | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Cohort 1 (JAK/STAT mutation) | 28% | 44% | [17] |
| Cohort 2 (≥30% pSTAT3 expression) | 31% | 46% | [17] |
| Cohort 3 (Neither) | 12% | 18% | [17] |
Dosing: Patients received ruxolitinib 20 mg twice daily.[3]
Conclusion
This compound (ruxolitinib) is a selective inhibitor of JAK1 and JAK2 that effectively targets the dysregulated JAK/STAT signaling pathway implicated in various hematological malignancies. Its mechanism of action, characterized by the inhibition of STAT phosphorylation, leads to reduced cell proliferation and survival, and the induction of apoptosis in malignant cells. Extensive preclinical and clinical studies have demonstrated its therapeutic efficacy, leading to its approval for several indications. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important targeted therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ruxolitinib (#83405) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks <i>in vivo</i> tumor growth | Haematologica [haematologica.org]
- 11. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 14. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Ruxolitinib in Relapsed or Refractory T or NK Cell Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Technical Whitepaper: The Role of JAK Inhibitors in the JAK/STAT Signaling Pathway, with a Focus on Ruxolitinib (INCB018424)
Disclaimer: Publicly available scientific literature and clinical data for a compound specifically designated "INCB16562" are not available. This document uses Ruxolitinib (INCB018424) , a well-characterized JAK1/JAK2 inhibitor developed by Incyte, as a representative molecule to provide a detailed technical overview of JAK inhibition within the JAK/STAT pathway, in line with the structural and content requirements of the original request.
Introduction to the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines, hormones, and growth factors. This pathway plays a fundamental role in hematopoiesis, immune response, inflammation, and cell growth. The core components of the pathway include cytokine receptors, the four members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the seven members of the STAT family of transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).
The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.
STAT proteins, which are recruited to these phosphorylated sites via their SH2 domains, are subsequently phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, dissociate from the receptor, and translocate to the nucleus. Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription and leading to a coordinated cellular response. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and certain cancers, making it a key target for therapeutic intervention.
Caption: The canonical JAK/STAT signaling pathway, from cytokine binding to gene transcription.
Ruxolitinib (INCB018424): A Potent JAK1/JAK2 Inhibitor
Ruxolitinib (formerly INCB018424) is an orally bioavailable, potent, and selective inhibitor of the Janus-associated kinases JAK1 and JAK2. It functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and JAK2 and preventing the phosphorylation and activation of downstream STAT proteins. This inhibition effectively dampens the overactive signaling characteristic of diseases like myelofibrosis (MF) and polycythemia vera (PV). The primary therapeutic effect of ruxolitinib in these conditions is the reduction of splenomegaly and the alleviation of systemic symptoms.
Mechanism of Action
Ruxolitinib exerts its therapeutic effect by directly targeting the catalytic activity of JAK1 and JAK2. In myeloproliferative neoplasms, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to constitutive, cytokine-independent activation of the kinase, driving uncontrolled cell proliferation. Ruxolitinib binds to the ATP-binding pocket of both wild-type and V617F-mutated JAK2, as well as JAK1, thereby blocking their kinase activity. This leads to a dose-dependent inhibition of the phosphorylation of STAT3 and STAT5, which are key downstream mediators of the pathogenic signaling in these diseases. The consequence is a reduction in the proliferation of hematopoietic cells and decreased production of pro-inflammatory cytokines.
Caption: Ruxolitinib competitively inhibits ATP binding to JAK1/JAK2, blocking STAT phosphorylation.
Quantitative Data
The inhibitory activity and selectivity of ruxolitinib have been characterized in various biochemical and cellular assays. The data below is compiled from publicly available research.
Table 1: Biochemical Inhibitory Activity of Ruxolitinib
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| JAK1 | 3.3 | Biochemical Kinase Assay | |
| JAK2 | 2.8 | Biochemical Kinase Assay | |
| JAK2 V617F | 2.8 | Biochemical Kinase Assay | |
| JAK3 | 428 | Biochemical Kinase Assay | |
| TYK2 | 19 | Biochemical Kinase Assay |
Table 2: Cellular Activity of Ruxolitinib
| Cell Line / Condition | Endpoint | IC₅₀ (nM) | Reference |
| HEL (JAK2 V617F) | Inhibition of STAT5 Phosphorylation | 129 | |
| Ba/F3-EpoR-JAK2 V617F | Inhibition of Cell Proliferation | 120 | |
| UT-7 (EPO-stimulated) | Inhibition of Cell Proliferation | 407 | |
| In vitro erythroid colony formation (PV patients) | Inhibition of Colony Formation | 67 |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize JAK inhibitors like ruxolitinib.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate), often radiolabeled with ³³P (γ-³³P-ATP).
-
Test compound (Ruxolitinib) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates.
-
Scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of ruxolitinib in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: In each well of a 96-well plate, combine the recombinant JAK enzyme, the peptide substrate, and the diluted test compound.
-
Initiation: Start the kinase reaction by adding γ-³³P-ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.
-
Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate while allowing unincorporated ATP to pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove residual free γ-³³P-ATP.
-
Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for a typical in vitro biochemical kinase assay to determine IC₅₀.
Protocol: Cellular Phospho-STAT Inhibition Assay
Objective: To measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cytokine-dependent cell line (e.g., UT-7, TF-1).
-
Cytokine (e.g., Erythropoietin (EPO) or GM-CSF).
-
Test compound (Ruxolitinib).
-
Cell culture medium, serum.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies: Primary antibody against phospho-STAT5 (pSTAT5) and total STAT5.
-
Detection system (e.g., ELISA, Western Blot, or flow cytometry-based kits).
Methodology:
-
Cell Culture: Culture the cells according to standard protocols. Prior to the experiment, starve the cells of serum and cytokines for several hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of ruxolitinib for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of the relevant cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification of pSTAT:
-
ELISA/Western Blot: Quantify the levels of pSTAT5 and total STAT5 in the cell lysates. Normalize the pSTAT5 signal to the total STAT5 signal.
-
Flow Cytometry: Alternatively, fix and permeabilize the cells, then stain with a fluorescently-labeled anti-pSTAT5 antibody and analyze by flow cytometry.
-
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control (no compound). Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
Ruxolitinib (INCB018424) serves as a paradigm for targeted therapy against diseases driven by aberrant JAK/STAT signaling. Its potent and selective inhibition of JAK1 and JAK2 has been extensively validated through a combination of biochemical and cellular assays, which demonstrate its ability to block the key pathological mechanisms in myeloproliferative neoplasms. The experimental protocols outlined herein represent the foundational methods used in the discovery and characterization of such kinase inhibitors, providing a clear pathway from initial biochemical screening to cellular proof-of-concept. This integrated understanding of the pathway, the inhibitor's mechanism, and the methods for its evaluation is crucial for professionals in drug development and biomedical research.
INCB16562: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2, discovered and developed by Incyte Corporation. This document provides an in-depth technical overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of its enzymatic potency, detailed experimental protocols for key in vitro and in vivo studies, and a visualization of its target signaling pathway.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. This compound was developed as a selective inhibitor of JAK1 and JAK2, aiming to therapeutically target this pathway with precision.[1]
Discovery and Selectivity
This compound was identified through a focused drug discovery program at Incyte.[2] It is an ATP-competitive inhibitor with a distinct selectivity profile across the JAK family.
Enzymatic Potency
The inhibitory activity of this compound against the catalytic domains of the four human JAK family members was determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a high affinity for JAK1 and JAK2, with notable selectivity over JAK3.[2]
| Kinase | IC50 (nM) |
| JAK1 | 2.2[2] |
| JAK2 | 0.25[2] |
| JAK3 | 10.1[2] |
| TYK2 | 2.7[2] |
| Table 1: Enzymatic potency of this compound against JAK family kinases. |
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the kinase activity of JAK1 and JAK2. This, in turn, blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. The inhibition of the JAK/STAT signaling cascade leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.[1]
Signaling Pathway
The canonical JAK/STAT signaling pathway initiated by cytokine binding to its receptor is the primary target of this compound. The binding of a cytokine induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound intervenes at the initial step of this cascade by inhibiting JAK activation.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Preclinical Development
In Vitro Studies
Objective: To determine the in vitro inhibitory potency of this compound against the catalytic domains of JAK family kinases.
Methodology:
-
Enzyme Source: Partially purified, N-terminal FLAG-tagged recombinant proteins corresponding to the catalytic domains of human JAK1, JAK2, JAK3, or Tyk2 were used.
-
Substrate: A biotinylated peptide (biotin-EQEDEPEGDY-FEWLE) served as the substrate for phosphorylation.
-
Assay Principle: The assay measures the kinase-catalyzed phosphorylation of the peptide substrate.
-
Procedure: a. The kinase reaction was initiated by incubating the respective JAK enzyme, the peptide substrate, and ATP in a suitable reaction buffer. b. This compound was added at various concentrations to determine its inhibitory effect. c. The extent of phosphorylation was quantified using a Homogeneous Time Resolved Fluorescence (HTRF) detection method.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Objective: To assess the effect of this compound on the proliferation and viability of multiple myeloma cell lines.
Methodology:
-
Cell Line: The IL-6 dependent human multiple myeloma cell line, INA-6, was used.
-
Culture Conditions: INA-6 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of recombinant human IL-6.
-
Procedure: a. Cells were seeded in 96-well plates. b. This compound was added at a range of concentrations. c. The plates were incubated for 72 hours. d. Cell viability was assessed using a commercial MTS assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.
Objective: To evaluate the effect of this compound on the phosphorylation of STAT3 in multiple myeloma cells.
Methodology:
-
Cell Stimulation: INA-6 cells were stimulated with 1 ng/mL of human IL-6 to induce STAT3 phosphorylation.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: Cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: a. The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). b. The membrane was incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). c. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. e. To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total STAT3.
In Vivo Studies
Objective: To assess the in vivo antitumor efficacy of orally administered this compound in a mouse xenograft model of multiple myeloma.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: The tumorigenic subclone of the INA-6 cell line, INA-6.Tu1, was used to establish subcutaneous xenografts.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally with this compound or vehicle control.
-
Endpoint Analysis: a. Tumor Growth: Tumor volume was measured regularly using calipers. b. Pharmacodynamic Marker: At the end of the study, tumors were harvested, and the levels of phosphorylated STAT3 in tumor lysates were analyzed by Western blotting to confirm target engagement.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Summary and Future Directions
This compound is a potent and selective JAK1/2 inhibitor with demonstrated preclinical efficacy in models of multiple myeloma. Its ability to inhibit the JAK/STAT signaling pathway translates to the suppression of tumor cell proliferation and survival both in vitro and in vivo. While preclinical data on its oral bioavailability suggests it is suitable for in vivo studies, detailed pharmacokinetic parameters from these studies are not publicly available. Further clinical development would be necessary to fully elucidate the therapeutic potential of this compound in various hematological malignancies and other diseases driven by dysregulated JAK/STAT signaling.
Experimental Workflows
Caption: Preclinical development workflow for this compound.
References
INCB16562: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] It has demonstrated significant preclinical activity in various hematological malignancies, most notably multiple myeloma. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2-(2,6-dichlorophenyl)-1,8-dihydroimidazo[4,5-d]dipyrido[2,3-b:4',3'-f]azepine. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 933768-63-9 | |
| Molecular Formula | C₁₉H₁₁Cl₂N₅ | |
| Molecular Weight | 380.23 g/mol | |
| IUPAC Name | 2-(2,6-dichlorophenyl)-1,8-dihydroimidazo[4,5-d]dipyrido[2,3-b:4',3'-f]azepine | |
| SMILES | ClC1=C(C(N2)=NC3=C2C4=CC=CN=C4NC5=CN=CC=C35)C(Cl)=CC=C1 | |
| Appearance | Solid | |
| Solubility | Information not publicly available | |
| pKa | Information not publicly available | |
| LogP | Information not publicly available |
Pharmacological Properties and Mechanism of Action
This compound is a selective inhibitor of the Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of numerous cytokines and growth factors that are implicated in the pathogenesis of various cancers, including multiple myeloma.[2]
Kinase Selectivity
This compound exhibits high selectivity for JAK1 and JAK2 over other members of the JAK family, particularly JAK3.[1][2] This selectivity is advantageous as the inhibition of JAK3 is associated with immunosuppressive effects. The IC₅₀ values for this compound against the four human JAK family members are presented below.
| Kinase | IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| TYK2 | 53 |
A broader kinase selectivity profile against a wider panel of kinases is essential for a comprehensive understanding of the compound's specificity and potential off-target effects. While a complete public dataset is not available, this compound has been described as being highly selective for JAK1 and JAK2.[1]
Mechanism of Action in Multiple Myeloma
In multiple myeloma, the JAK-STAT pathway is often constitutively activated, promoting tumor cell proliferation, survival, and drug resistance. This compound exerts its anti-myeloma effects by inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in myeloma cells.[2]
The following diagram illustrates the signaling pathway targeted by this compound in multiple myeloma.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of this compound's activity. The following are representative protocols based on published studies involving JAK inhibitors and multiple myeloma.
In Vitro JAK1/JAK2 Enzyme Assay
This protocol outlines a method to determine the in vitro potency of this compound against JAK1 and JAK2 enzymes.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted)
-
33P-γ-ATP
-
Filter plates and scintillation counter or non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the JAK enzyme, peptide substrate, and assay buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated 33P-γ-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
The following diagram illustrates the general workflow for a kinase inhibition assay.
Multiple Myeloma Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI 8226, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed multiple myeloma cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Treat the cells with serially diluted this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Model of Multiple Myeloma
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cell line (e.g., RPMI 8226 or MM.1S)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject a suspension of multiple myeloma cells into the mice.
-
Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers. For systemic models, monitor for signs of disease progression (e.g., hind limb paralysis, weight loss).
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or signs of disease are evident, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).[3]
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
The logical relationship for conducting a xenograft study is depicted below.
Conclusion
This compound is a promising JAK1/2 inhibitor with demonstrated preclinical efficacy in multiple myeloma. Its selectivity profile and mechanism of action make it a valuable tool for researchers investigating the role of the JAK-STAT pathway in cancer and for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with representative experimental protocols to facilitate further research. As with any experimental compound, it is imperative to consult detailed, peer-reviewed publications for specific and validated protocols.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB16562 (Baricitinib) in Myeloproliferative Neoplasms: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB16562, also known as INCB028050 and more widely recognized as Baricitinib (Olumiant®), is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2. While Baricitinib has undergone successful clinical development and received approval for the treatment of inflammatory conditions such as rheumatoid arthritis, its development trajectory for myeloproliferative neoplasms (MPNs) has been primarily limited to the preclinical stage. This technical guide provides an in-depth overview of the core preclinical data for this compound in the context of MPNs, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The available data suggest that this compound effectively targets the dysregulated JAK-STAT signaling pathway, a hallmark of MPNs, demonstrating promising activity in preclinical models. However, a notable absence of extensive clinical trial data for MPN indications suggests a strategic shift in its clinical development focus.
Introduction
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. The discovery of activating mutations in the JAK-STAT signaling pathway, most notably the JAK2V617F mutation present in the majority of patients with polycythemia vera (PV) and a significant proportion of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[1] Somatic mutations in the thrombopoietin receptor (MPL), such as MPLW515L, also lead to constitutive activation of the JAK-STAT pathway and are implicated in a subset of ET and PMF cases.[1]
This compound (Baricitinib) was developed by Incyte Corporation as a small molecule inhibitor of JAK1 and JAK2.[2][3] Its mechanism of action is centered on competing with ATP for the ATP-binding site in the kinase domain of JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs).[4][5] This inhibition of the JAK-STAT pathway aims to curtail the uncontrolled cell proliferation and inflammatory cytokine production that drive the pathophysiology of MPNs.
Mechanism of Action: Targeting the JAK-STAT Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which in the context of MPNs, promotes cell survival and proliferation.
This compound (Baricitinib) directly interferes with this process by inhibiting the catalytic activity of JAK1 and JAK2. This leads to a reduction in the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5, which are constitutively activated in MPN cells.[6][7] The abrogation of STAT signaling by this compound results in the downregulation of genes involved in cell cycle progression and survival, ultimately leading to apoptosis in malignant cells.[4]
Quantitative Preclinical Data
The preclinical activity of this compound (Baricitinib) has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Baricitinib)
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.9 | 1x |
| JAK2 | 5.7 | ~1x |
| TYK2 | 53 | ~9x |
| JAK3 | >400 | >68x |
| Data from enzyme assays.[2][3] |
Table 2: Preclinical Pharmacokinetic Parameters of Baricitinib
| Species | Dose | Route | Cₘₐₓ | Tₘₐₓ (h) | t₁/₂ (h) |
| Mouse | 10 mg/kg | SC | ~200 ng/mL | - | - |
| Mouse | 50 mg/kg | SC | ~1400 ng/mL | - | - |
| Human (Healthy) | 2-10 mg | Oral | - | 0.75-1.0 | 5.9-7.4 |
| SC: Subcutaneous. Cₘₐₓ: Maximum concentration. Tₘₐₓ: Time to maximum concentration. t₁/₂: Half-life.[5][6] |
Table 3: In Vivo Efficacy of this compound in a Murine Model of MPLW515L-Induced Myelofibrosis
| Treatment Group | Outcome | Result |
| This compound | Survival | Improved survival compared to vehicle |
| This compound | White Blood Cell Count | Normalized |
| This compound | Platelet Count | Normalized |
| This compound | Extramedullary Hematopoiesis | Markedly reduced |
| This compound | Bone Marrow Fibrosis | Markedly reduced |
| Data from a murine bone marrow transplantation model with MPLW515L-transduced cells.[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound in the context of MPNs.
Cell Viability Assay (MTS Assay)
This protocol is a general representation for assessing the effect of this compound on the viability of MPN-derived cell lines (e.g., HEL, SET-2).
Protocol Details:
-
Cell Seeding: MPN cell lines (e.g., HEL cells, which are homozygous for the JAK2V617F mutation) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: After 24 hours of incubation to allow for cell adherence and recovery, cells are treated with a serial dilution of this compound (Baricitinib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Western Blotting for Phospho-STAT Inhibition
This protocol outlines the procedure to detect the inhibition of cytokine-induced STAT phosphorylation by this compound.
Protocol Details:
-
Cell Culture and Treatment: MPN cells are cultured to 70-80% confluency. Cells are then serum-starved for 4-6 hours, followed by pre-treatment with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a relevant cytokine (e.g., IL-6 for STAT3 phosphorylation, or EPO for STAT5 phosphorylation) for 15-30 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) or phospho-STAT5 (Tyr694).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane is stripped and re-probed with antibodies against total STAT3 or total STAT5, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[8][9]
Murine Model of MPLW515L-Induced Myelofibrosis
This in vivo model was instrumental in demonstrating the preclinical efficacy of this compound in a non-JAK2V617F driven MPN.[6][7]
Protocol Details:
-
Donor Mice and Cell Isolation: Donor mice are treated with 5-fluorouracil to enrich for hematopoietic progenitor cells. Bone marrow is harvested from these mice.
-
Retroviral Transduction: Isolated bone marrow cells are transduced with a retrovirus encoding the human MPLW515L mutation.
-
Recipient Mice and Transplantation: Recipient mice are lethally irradiated to ablate their native hematopoietic system. The transduced bone marrow cells are then transplanted into the recipient mice via tail vein injection.
-
Disease Development and Treatment: The mice develop a myeloproliferative phenotype characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis. Once the disease is established, mice are treated orally with this compound or vehicle control.
-
Monitoring and Endpoint Analysis: Disease progression is monitored by regular blood counts and measurement of spleen size. At the end of the study, tissues are harvested for histological analysis of bone marrow fibrosis and extramedullary hematopoiesis. Survival is also a key endpoint.[6][7][10]
Clinical Development and Future Perspectives
The development history of this compound reveals a strategic pivot away from MPNs and towards inflammatory and autoimmune diseases.[2][3][11] The compound, under the name Baricitinib, underwent extensive clinical trials for rheumatoid arthritis, leading to its approval for this indication.[2][3] Subsequently, its efficacy has been demonstrated in other conditions like atopic dermatitis and alopecia areata.[12]
Despite the compelling preclinical rationale and positive data in MPN models, there is a conspicuous absence of large-scale clinical trials of Baricitinib for myelofibrosis, polycythemia vera, or essential thrombocythemia. This suggests that while the compound demonstrated biological activity against the core pathology of MPNs, strategic decisions, possibly related to the competitive landscape, the development of other JAK inhibitors like ruxolitinib by the same company (Incyte), or the perceived therapeutic window in MPNs versus inflammatory diseases, led to its development being prioritized for the latter.
Conclusion
This compound (Baricitinib) is a potent JAK1/JAK2 inhibitor with a clear mechanism of action that is highly relevant to the pathophysiology of myeloproliferative neoplasms. Preclinical studies have demonstrated its ability to inhibit the constitutively active JAK-STAT signaling in MPN models, leading to reduced cell proliferation and amelioration of disease phenotypes in vivo. However, the clinical development of this compound for MPNs has not been pursued with the same vigor as for inflammatory conditions. This technical guide provides a comprehensive summary of the foundational preclinical work on this compound in MPNs, offering valuable insights for researchers and drug development professionals interested in the continued exploration of JAK inhibitors for these hematological malignancies. The preclinical success of this compound underscores the therapeutic potential of targeting the JAK-STAT pathway in MPNs, a strategy that has been clinically validated by other agents in the same class.
References
- 1. drugs.com [drugs.com]
- 2. Baricitinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baricitinib - Wikipedia [en.wikipedia.org]
- 4. Baricitinib - Eli Lilly and Company/Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dls.com [dls.com]
- 10. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lilly Discontinues Development of Olumiant® for Lupus | Lupus Foundation of America [lupus.org]
- 12. dermnetnz.org [dermnetnz.org]
INCB16562: A Technical Guide to its Inhibition of IL-6 Induced STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental validation of INCB16562, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, in the context of Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and the IL-6/JAK/STAT3 Pathway
The IL-6/JAK/STAT3 signaling pathway is a critical regulator of numerous cellular processes, including inflammation, immune response, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, particularly in hematological malignancies like multiple myeloma.[2][3] In this pathway, the binding of the cytokine IL-6 to its receptor initiates the activation of associated JAKs.[1] These activated kinases then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, which can promote tumor growth and survival.[4][5]
This compound is a novel, orally bioavailable small-molecule inhibitor of JAK1 and JAK2.[2][6] Its selectivity for JAK1 and JAK2 over other kinases, such as JAK3, makes it a targeted therapeutic agent.[6] By inhibiting JAK1 and JAK2, this compound effectively blocks the downstream phosphorylation of STAT3, thereby disrupting the pro-survival signaling cascade initiated by IL-6.[2][6] This guide will delve into the specifics of this inhibitory action.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration (IC50) against JAK enzymes and its effect on cell proliferation.
Table 1: Enzymatic Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 0.25 |
| JAK3 | 10.1 |
| TYK2 | 2.7 |
| Data sourced from enzymatic assays using recombinant proteins of the catalytic domains of each human JAK family member. Assays were performed at an ATP concentration equivalent to the Km for each enzyme.[6] |
Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | IC50 (nM) | Notes |
| INA-6 | Cell Proliferation (IL-6 dependent) | 191 ± 50 | Average from 20 independent assays. |
| MM1.S | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |
| H929 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |
| U266 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |
| RPMI8226 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |
| Data compiled from studies on various multiple myeloma cell lines demonstrating the potent inhibitory effect of this compound on both cell growth and the specific molecular event of STAT3 phosphorylation.[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on IL-6 induced STAT3 phosphorylation.
Cell Culture and Treatment
-
Cell Lines:
-
INA-6 (IL-6 dependent human multiple myeloma cell line)
-
MM1.S, H929, U266, RPMI8226 (human multiple myeloma cell lines)
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. For INA-6 cells, the medium is additionally supplemented with 1 ng/mL recombinant human IL-6.
-
IL-6 Stimulation and this compound Inhibition:
-
Cells are seeded in appropriate culture plates and, where applicable, starved of IL-6 for a period of 4-6 hours prior to the experiment.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or vehicle (DMSO) for 1-3 hours.
-
Following pre-treatment, cells are stimulated with recombinant human IL-6 (typically 1-10 ng/mL) for a short duration (e.g., 10-30 minutes) to induce STAT3 phosphorylation.[7]
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates.
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mmol/L Tris-HCl pH 8.0, 150 mmol/L NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mmol/L PMSF, 1 mmol/L Na3VO4, and a protease inhibitor cocktail).[8]
-
Lysates are incubated on ice for 20 minutes and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant (total cell lysate) is collected, and protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (20-40 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody for total STAT3 and a loading control such as β-actin or GAPDH.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes.
Figure 1: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for Western blot analysis of STAT3 phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of JAK1 and JAK2, which demonstrates significant efficacy in blocking the IL-6 induced phosphorylation of STAT3. The data presented in this guide highlight its low nanomolar enzymatic potency and its effectiveness in cellular models of multiple myeloma. The detailed experimental protocols provide a framework for researchers to investigate and validate the effects of this compound and similar compounds. The visualizations offer a clear understanding of the molecular mechanism and the experimental procedures involved. This comprehensive overview serves as a valuable resource for professionals in the fields of cancer research and drug development, facilitating further investigation into the therapeutic potential of targeting the JAK/STAT pathway.
References
- 1. anygenes.com [anygenes.com]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B7-H3 silencing increases paclitaxel sensitivity by abrogating Jak2/Stat3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
INCB16562: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which INCB16562, a selective inhibitor of Janus kinase 1 (JAK1) and JAK2, induces apoptosis and cell cycle arrest in cancer cells, with a particular focus on multiple myeloma. The data and methodologies presented are based on preclinical studies that highlight the therapeutic potential of targeting the JAK/STAT signaling pathway.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor that demonstrates marked selectivity for JAK1 and JAK2 over JAK3.[1][2] In hematological malignancies like multiple myeloma, cytokines such as Interleukin-6 (IL-6) present in the bone marrow microenvironment play a crucial role in promoting tumor cell growth, survival, and drug resistance by activating the JAK/STAT signaling cascade.[1][2]
This compound exerts its anti-tumor effects by potently and dose-dependently inhibiting this pathway. By blocking the catalytic activity of JAK1 and JAK2, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][2] This disruption of JAK/STAT signaling is central to the induction of apoptosis and cell cycle modulation observed in cancer cells treated with this compound.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in multiple myeloma cells, a process at least partially attributed to the suppression of the anti-apoptotic protein Mcl-1.[1][2] The inhibition of IL-6-induced STAT3 phosphorylation by this compound results in the downregulation of Mcl-1 expression, thereby promoting programmed cell death.[2] This is further evidenced by the activation of caspases, key executioners of apoptosis.
Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound on the IL-6-dependent INA-6 multiple myeloma cell line are summarized below.
| Concentration of this compound | % Annexin V Positive Cells | Caspase-3/7 Activation (Fold Change) | Caspase-8 Activation (Fold Change) | Caspase-9 Activation (Fold Change) |
| Control (DMSO) | Baseline | 1.0 | 1.0 | 1.0 |
| 0.4 µM | Increased | ~2.5 | ~1.5 | ~2.0 |
| 0.8 µM | Markedly Increased | ~4.0 | ~2.0 | ~3.5 |
| 1.6 µM | Substantially Increased | ~5.5 | ~2.5 | ~4.5 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound also causes a modest delay in the G2/M phase of the cell cycle in INA-6 cells.[1] This effect on cell cycle progression contributes to the overall anti-proliferative activity of the compound.
Cell Cycle Distribution Analysis
The table below illustrates the impact of this compound on the cell cycle distribution of INA-6 cells following a 20-hour incubation period.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55% | 35% | 10% |
| This compound (0.8 µM) | 45% | 30% | 25% |
Percentages are approximated from the provided cell cycle analysis data.[1]
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of these findings are provided below.
Apoptosis Analysis
1. Annexin V/PI Staining:
-
Cell Line: INA-6 (IL-6 dependent multiple myeloma cells).
-
Culture Conditions: Cells were cultured in the presence of 1 ng/mL of IL-6.
-
Treatment: Cells were seeded in 6-well or 96-well plates and treated with various concentrations of this compound or DMSO (vehicle control).
-
Incubation: 24 hours at 37°C in a 5% CO2 atmosphere.
-
Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells were analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
2. Caspase Activation Assays:
-
Assay Kits: Commercially available caspase activity assays (e.g., Caspase-Glo® 3/7, 8, and 9 Assays) were used.
-
Procedure: Following the 24-hour treatment with this compound as described above, the appropriate caspase assay reagent was added to the cell cultures.
-
Measurement: Luminescence, indicative of caspase activity, was measured using a luminometer. Data was normalized to the DMSO control to determine the fold change in caspase activation.
Cell Cycle Analysis
-
Cell Line: INA-6 cells.
-
Culture Conditions: Maintained with 1 ng/mL of IL-6.
-
Treatment: Cells were incubated with 0.8 µM of this compound for 20 hours.
-
Fixation and Staining: Cells were harvested, washed, and fixed. Subsequently, they were stained with Propidium Iodide (PI) to label the cellular DNA.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Therapeutic Implications
The ability of this compound to induce apoptosis and modulate the cell cycle in multiple myeloma cells underscores the therapeutic potential of targeting the JAK/STAT pathway in this malignancy.[1] Furthermore, this compound has been shown to abrogate the protective effects of bone marrow stromal cells and sensitize myeloma cells to other anti-cancer agents such as dexamethasone, melphalan, and bortezomib.[2] These findings suggest that this compound, both as a monotherapy and in combination with other agents, could be a valuable addition to the treatment landscape for multiple myeloma.[1][2]
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of INCB16562: A Technical Guide to a Selective JAK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] Preclinical studies have demonstrated its efficacy in various hematological malignancies, including multiple myeloma and myeloproliferative neoplasms, by targeting the constitutively activated JAK/STAT signaling pathway.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative biochemical and cellular potency, kinase selectivity, and in vivo anti-tumor activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the catalytic domains of JAK1 and JAK2 kinases.[1] The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors binding to their cognate receptors. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation.[5][6][7][8] In many hematological malignancies, this pathway is aberrantly activated, driving tumor growth and survival.[1][3] this compound effectively inhibits this pathological signaling by blocking the phosphorylation of STAT proteins, such as STAT3 and STAT5.[1][4]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Biochemical Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 0.25 |
| JAK3 | 10.1 |
| TYK2 | 2.7 |
| Data from enzymatic assays using recombinant human JAK catalytic domains at an ATP concentration equivalent to the Km for each enzyme.[1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 100 nM |
| Lck | 36-54% |
| Aurora-A | 36-54% |
| Alk | 36-54% |
| This compound showed minimal inhibition (<20%) against a panel of 33 other kinases at 100 nM.[1] |
Table 3: Cellular Activity of this compound in Lymphoma Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) at 48 hours |
| TMD8 | ABC-DLBCL | ~1 |
| Other pSTAT3 negative cell lines | Various | 4.8 - 6.5 |
| Cell viability was assessed using an MTS assay. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
JAK Kinase Inhibition Assay
This protocol describes a method to determine the biochemical potency of this compound against JAK family kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains
-
This compound
-
ATP
-
Peptide substrate (e.g., IRS-1tide)
-
Kinase assay buffer
-
96-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the respective recombinant JAK enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP at a concentration equivalent to the Km for each specific JAK enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo® MAX, which generates a luminescent signal inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation (MTS) Assay
This protocol outlines a colorimetric method to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 of this compound in various cell lines.
Materials:
-
Cancer cell lines (e.g., INA-6, MM1.S, RPMI8226, H929, U266)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.[9]
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.[9][10]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to confirm the on-target activity of this compound.
Objective: To assess the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by this compound.
Materials:
-
Cancer cell lines (e.g., INA-6)
-
Cytokine (e.g., IL-6)
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 3 hours), followed by stimulation with a cytokine like IL-6.[1]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against p-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Multiple Myeloma Xenograft Model
This protocol describes the establishment of a human multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the anti-tumor activity of orally administered this compound in a mouse model of multiple myeloma.
Materials:
-
Human multiple myeloma cell line (e.g., INA-6.Tu1)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with welfare regulations
Procedure:
-
Subcutaneously or intravenously inject the human multiple myeloma cells into the immunocompromised mice.
-
Monitor the mice for tumor establishment. For subcutaneous models, tumors are measured regularly with calipers.
-
Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 5, 25, 75 mg/kg) or the vehicle control according to a predetermined schedule.[1]
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as Western blotting for p-STAT3, to confirm target engagement in vivo.[1]
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for hematological malignancies. Its potent and selective inhibition of JAK1 and JAK2 leads to the effective suppression of the aberrant JAK/STAT signaling that drives tumor growth and survival. The in vitro and in vivo studies demonstrate significant anti-tumor activity at well-tolerated doses. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other JAK inhibitors.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for INCB16562 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro evaluation of INCB16562, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound has demonstrated efficacy in preclinical models of hematological malignancies and other cancers driven by aberrant JAK/STAT signaling.[1] This document outlines the procedures for determining the enzymatic potency of this compound against JAK family kinases, assessing its anti-proliferative effects on cancer cell lines, and verifying its mechanism of action by analyzing the phosphorylation status of downstream signaling proteins. The provided protocols are intended to guide researchers in the consistent and reproducible in vitro characterization of this compound.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, leukemia, lymphoma, and solid tumors. This compound is a potent and selective small molecule inhibitor of JAK1 and JAK2.[2] In vitro assays are essential for characterizing the biochemical and cellular activity of this compound, providing valuable data on its potency, selectivity, and mechanism of action.
Data Presentation
Table 1: Enzymatic Activity of this compound against JAK Family Kinases
| Enzyme | IC50 (nM) (ATP = Km) | IC50 (nM) (ATP = 1 mM) |
| JAK1 | 2.2 | - |
| JAK2 | 0.25 | - |
| JAK3 | 10.1 | >300 |
| TYK2 | 2.7 | - |
| Data sourced from Neoplasia (2010) 12, 28-38.[3] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48 hours |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~1 |
| Other Lymphoma Cell Lines | Lymphoma | 1 - 9 |
| INA-6 | Multiple Myeloma | Potent inhibition observed |
| U266 | Multiple Myeloma | Potent inhibition observed |
| H929 | Multiple Myeloma | Potent inhibition observed |
| RPMI8226 | Multiple Myeloma | Potent inhibition observed |
| MM1.S | Multiple Myeloma | Potent inhibition observed |
| Data compiled from various preclinical studies.[4] |
Signaling Pathway
The JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound selectively inhibits JAK1 and JAK2, thereby blocking this signaling cascade.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro JAK2 Enzymatic Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of recombinant human JAK2.
Materials:
-
Recombinant human JAK2 (catalytic domain, e.g., from BPS Bioscience, Cat# 40450 or Abcam, Cat# ab42619)[5][6]
-
JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant JAK2 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for JAK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HEL, UKE-1, SET2 for JAK2 V617F; TMD8 for lymphoma)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (serial dilutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This assay is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of STAT3, a key downstream target of JAK1/2.
Materials:
-
Cancer cell lines known to have activated JAK/STAT signaling (e.g., INA-6, HEL)
-
Appropriate cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution), Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #4904, 1:1000 dilution), and an antibody for a loading control (e.g., anti-β-actin, 1:2000 dilution).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.
Experimental Workflow
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Recombinant human JAK2 protein (ab42619) | Abcam [abcam.com]
Application Notes and Protocols for INCB16562 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of INCB16562, a selective JAK1/2 inhibitor, in various animal models of hematological malignancies. The following sections detail the in vivo efficacy, mechanism of action, and protocols for key experimental procedures.
I. In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in animal models of multiple myeloma and myeloproliferative neoplasms (MPNs). The therapeutic effect is attributed to its potent inhibition of the JAK/STAT signaling pathway, which is often constitutively activated in these cancers.
Multiple Myeloma Xenograft Model
Oral administration of this compound has been shown to effectively antagonize the growth of myeloma xenografts in mice.[1][2][3] Furthermore, it enhances the anti-tumor activity of other clinically relevant agents when used in combination therapies.[1][2][3]
Table 1: Efficacy of this compound in a Human Multiple Myeloma (INA-6.Tu1) Xenograft Mouse Model
| Treatment Group | Dose | Dosing Schedule | Outcome |
| Vehicle | - | Once daily, oral | Progressive tumor growth |
| This compound | 5 mg/kg | Single oral dose | Inhibition of p-STAT3 in tumors |
| This compound | 25 mg/kg | Single oral dose | Inhibition of p-STAT3 in tumors |
| This compound | 75 mg/kg | Single oral dose | Inhibition of p-STAT3 in tumors |
| This compound | 25 mg/kg | Twice a day | Antagonized tumor growth |
| Melphalan | 5 mg/kg | Twice a week | Moderate tumor growth inhibition |
| Bortezomib | 1.5 mg/kg | Twice a week | Moderate tumor growth inhibition |
| This compound + Melphalan | 25 mg/kg + 5 mg/kg | This compound: Twice a day; Melphalan: Twice a week | Enhanced anti-tumor activity |
| This compound + Bortezomib | 25 mg/kg + 1.5 mg/kg | This compound: Twice a day; Bortezomib: Twice a week | Enhanced anti-tumor activity |
Myeloproliferative Neoplasms (MPN) Murine Model
In a murine model of MPLW515L-induced thrombocytosis and myelofibrosis, this compound treatment led to improved survival, normalization of white blood cell and platelet counts, and a significant reduction in extramedullary hematopoiesis and bone marrow fibrosis.[4][5][6]
Table 2: Efficacy of this compound in a Murine Model of MPLW515L-Induced Myeloproliferative Neoplasm
| Treatment Group | Dose | Dosing Schedule | Key Outcomes |
| Vehicle | - | Once daily, oral gavage | Disease progression |
| This compound | 20 mg/kg | Once daily, oral gavage | Moderate therapeutic effects |
| This compound | 60 mg/kg | Once daily, oral gavage | Improved survival, normalized blood counts, reduced fibrosis |
| This compound | 120 mg/kg | Once daily, oral gavage | Dose-dependent reduction in signaling and fibrosis |
II. Mechanism of Action: Inhibition of JAK/STAT Signaling
This compound is a potent and selective inhibitor of JAK1 and JAK2 kinases.[1][2][3] In many hematological malignancies, cytokines like IL-6 activate the JAK/STAT pathway, leading to the phosphorylation and activation of STAT3.[1] Activated STAT3 promotes tumor cell growth, survival, and drug resistance.[2] this compound effectively blocks this signaling cascade by inhibiting the phosphorylation of STAT3 and STAT5.[4][5][6] This inhibition leads to the suppression of downstream targets, such as the anti-apoptotic protein Mcl-1, ultimately inducing apoptosis in cancer cells.[2]
This compound inhibits the JAK/STAT signaling pathway.
III. Experimental Protocols
A. Multiple Myeloma Xenograft Model Protocol
This protocol describes the establishment of a human multiple myeloma xenograft model and subsequent treatment with this compound.
-
Cell Culture: Maintain INA-6.Tu1 multiple myeloma cells in appropriate culture conditions.
-
Animal Model: Utilize 6- to 8-week-old severe combined immunodeficient (SCID) mice.[1]
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 viable INA-6.Tu1 cells, freshly harvested from a tumor-bearing mouse, into the flank of each mouse.[1]
-
Tumor Monitoring: Monitor tumor growth daily by measuring tumor volume.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups with similar mean tumor volumes.[1]
-
Drug Administration: Administer this compound and/or other therapeutic agents (e.g., melphalan, bortezomib) orally or via other appropriate routes according to the dosing schedule outlined in Table 1.[1]
-
Efficacy Assessment: Measure tumor volumes two to three times a week to assess the anti-tumor effects.[1] Monitor the body weight of the mice as a measure of toxicity.[1]
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, harvest tumors and analyze for levels of phosphorylated STAT3 (p-STAT3) by Western blot to confirm target engagement.[1]
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB16562 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling that is frequently dysregulated in various malignancies, including multiple myeloma.[2][3] Cytokines such as Interleukin-6 (IL-6) in the bone marrow microenvironment can constitutively activate the JAK/STAT pathway in myeloma cells, promoting their proliferation, survival, and drug resistance.[1][2] this compound has been shown to be orally bioavailable and effective in antagonizing the growth of myeloma xenografts in mice, making it a promising therapeutic agent for this disease.[1]
These application notes provide detailed protocols for establishing a multiple myeloma xenograft mouse model and evaluating the in vivo efficacy of this compound.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the JAK/STAT signaling pathway in multiple myeloma cells. Cytokines, such as IL-6, bind to their receptors, leading to the activation of JAK1 and JAK2. These activated kinases then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation. This compound selectively inhibits JAK1 and JAK2, thereby blocking this signaling cascade.
Experimental Protocols
Cell Lines and Culture
A variety of human multiple myeloma cell lines can be utilized for establishing xenograft models. The choice of cell line may depend on the specific scientific question and the desired tumor growth characteristics. Commonly used cell lines include:
-
U266: Known for its IL-6 dependent growth.
-
H929: Another well-characterized myeloma cell line.
-
RPMI-8226: A widely used myeloma cell line.
-
OPM-2: Established from a patient with plasma cell myeloma.
-
MM.1S: A steroid-sensitive cell line.
-
JJN3: Can induce osteolytic lesions in xenograft models.
Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-6 dependent cell lines like U266, recombinant human IL-6 (10 ng/mL) should be added to the culture medium. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Immunodeficient mice are required for the engraftment of human tumor cells. Commonly used strains include:
-
SCID (Severe Combined Immunodeficiency) mice: Lacking functional T and B cells.
-
NOD/SCID (Non-obese diabetic/SCID) mice: SCID mice on a NOD background, which have reduced natural killer (NK) cell function.
-
NRG (NOD-Rag1-/- IL2rg-/-) mice: Highly immunodeficient, lacking T, B, and NK cells, which can improve engraftment rates.
Female mice, 6-8 weeks of age, are typically used. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Establishment
-
Cell Preparation: Harvest myeloma cells during their exponential growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mouse. Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Administration
-
Drug Formulation: this compound is an orally bioavailable compound.[1] A suitable vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily or as stability data permits.
-
Dosing: Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. A typical dosing regimen for this compound in mice is 60-120 mg/kg, administered once or twice daily by oral gavage. The control group should receive the vehicle only.
-
Treatment Duration: Continue the treatment for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
Experimental Workflow
The following diagram outlines the key steps in a typical this compound xenograft study.
Data Presentation
Quantitative data should be collected and presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Regimen | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0.5% Methylcellulose, p.o., QD | 10 | 175.4 ± 15.2 | 1250.6 ± 110.8 | - | +5.2 ± 1.5 |
| This compound | 60 mg/kg, p.o., QD | 10 | 178.1 ± 14.9 | 587.3 ± 65.4 | 53.0 | +1.8 ± 2.1 |
| This compound | 120 mg/kg, p.o., QD | 10 | 176.9 ± 16.1 | 350.1 ± 42.7 | 72.0 | -0.5 ± 2.5 |
p.o. = oral administration; QD = once daily; SEM = Standard Error of the Mean
Table 2: Survival Analysis in a Disseminated Multiple Myeloma Model
| Treatment Group | Dosing Regimen | Number of Mice (n) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 0.5% Methylcellulose, p.o., QD | 10 | 35 | - |
| This compound | 90 mg/kg, p.o., BID | 10 | 52 | 48.6 |
BID = twice daily
Endpoint Analysis
At the end of the study, tumors can be excised, weighed, and processed for further analysis:
-
Histology and Immunohistochemistry (IHC): To examine tumor morphology and the expression of biomarkers such as phosphorylated STAT3 (p-STAT3) to confirm target engagement.
-
Western Blotting: To quantify the levels of key proteins in the JAK/STAT signaling pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug exposure with the observed antitumor effects and biomarker modulation.
Conclusion
The this compound xenograft mouse model is a valuable preclinical tool for evaluating the in vivo efficacy of this JAK1/2 inhibitor against multiple myeloma. The protocols outlined in these application notes provide a framework for conducting robust and reproducible studies. Careful selection of cell lines, animal models, and endpoints will ensure the generation of high-quality data to support the clinical development of this compound and other JAK inhibitors for the treatment of multiple myeloma.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe combined immunodeficiency (SCID) mouse modeling of P-glycoprotein chemosensitization in multidrug-resistant human myeloma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB16562 and Bortezomib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination therapy of INCB16562, a selective JAK1/2 inhibitor, and bortezomib, a proteasome inhibitor, for the treatment of multiple myeloma (MM).
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The growth and survival of myeloma cells are often dependent on cytokines present in the bone marrow microenvironment, which activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] this compound is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in this pathway.[1] Bortezomib is a proteasome inhibitor that induces apoptosis in cancer cells by disrupting protein degradation and is a standard-of-care treatment for multiple myeloma.[3][4][5][6][7] Preclinical studies have shown that this compound can sensitize myeloma cells to the cytotoxic effects of bortezomib, suggesting a promising combination therapy strategy.[1][8] This document provides detailed protocols for in vitro and in vivo studies to evaluate this combination therapy.
Data Presentation
In Vitro Efficacy of this compound and Bortezomib
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and bortezomib, both as single agents and in combination, on multiple myeloma cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against JAK Kinases
| Enzyme | IC50 (nM) (ATP = Km) | IC50 (nM) (ATP = 1 mM) |
| JAK1 | 2.2 ± 0.77 | 9.1 ± 2.5 |
| JAK2 | 0.25 ± 0.17 | 2.1 ± 1.1 |
| JAK3 | 10.1 ± 3.6 | 1663 ± 289 |
| TYK2 | 2.7 ± 0.5 | 49 ± 11 |
Data from enzymatic assays using recombinant proteins.[2]
Table 2: In Vitro Proliferation Inhibition of INA-6 Multiple Myeloma Cells with this compound and Bortezomib Combination
| Treatment | Concentration | % Proliferation Inhibition |
| This compound | 500 nM | 55% |
| Bortezomib | 10 nM | 5% |
| This compound + Bortezomib | 500 nM + 10 nM | 82% |
INA-6 cells were co-cultured with bone marrow stromal cells (BMSCs) to simulate the protective tumor microenvironment.[8]
Table 3: IC50 Values of Bortezomib in Various Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| RPMI-8226 | 15.9 |
| U-266 | 7.1 |
| MM1S | 15.2 |
IC50 values were determined after 24-hour exposure to bortezomib.[6][7]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound and bortezomib on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., INA-6, RPMI-8226, U-266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
For combination studies, pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours) before adding various concentrations of bortezomib. For single-agent studies, add the drugs individually.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells. IC50 values can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by the combination therapy.
Materials:
-
Multiple myeloma cells
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, bortezomib, or the combination for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[2][9][10][11]
Western Blot Analysis for Signaling Pathways
This protocol is for assessing the effect of the combination therapy on key signaling proteins.
Materials:
-
Multiple myeloma cells
-
This compound
-
Bortezomib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the drug combination as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.[8][12][13]
In Vivo Xenograft Model
This protocol describes the establishment of a multiple myeloma xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
INA-6.Tu1 multiple myeloma cells
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Bortezomib (formulated for intraperitoneal or intravenous injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 INA-6.Tu1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, bortezomib alone, this compound + bortezomib).
-
Administer this compound orally (e.g., daily) and bortezomib via intraperitoneal or intravenous injection (e.g., twice weekly) at predetermined doses.
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[8][14][15][16][17][18]
Visualizations
Caption: Signaling pathways targeted by this compound and bortezomib.
Caption: Workflow for in vitro evaluation of combination therapy.
Caption: Rationale for the synergistic effect of the combination therapy.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 8. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Application Notes and Protocols: Synergistic Effects of INCB16562 and Dexamethasone
These application notes provide a detailed overview and experimental protocols for studying the synergistic anti-myeloma effects of the JAK1/2 inhibitor, INCB16562, in combination with the corticosteroid, dexamethasone. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for multiple myeloma.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells within the bone marrow. The growth and survival of myeloma cells are often dependent on cytokines present in the bone marrow microenvironment, which activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound is a selective inhibitor of JAK1 and JAK2, key enzymes in this pathway. Dexamethasone is a corticosteroid with known anti-myeloma activity.[1][2][3][4][5] Research has demonstrated that this compound can sensitize multiple myeloma cells to the cytotoxic effects of dexamethasone, particularly by abrogating the protective signals from the bone marrow stroma.[1][2] This synergistic interaction presents a promising therapeutic approach for multiple myeloma.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and dexamethasone on multiple myeloma cells, both as single agents and in combination.
Table 1: In Vitro Efficacy of this compound and Dexamethasone on Multiple Myeloma Cell Viability
| Cell Line | Treatment | Concentration | Effect | Reference |
| MM1.S | This compound + Dexamethasone | Not Specified | Synergistic inhibition of proliferation in the presence of BMSCs | [2] |
| INA-6 | This compound | 500 nM | 55% inhibition of proliferation in the presence of BMSCs | [1] |
| INA-6 | This compound + Bortezomib | 500 nM this compound + 10 nM Bortezomib | 82% inhibition of proliferation in the presence of BMSCs (synergistic) | [1] |
| Primary MM Cells | This compound | Not Specified | Inhibition of IL-6-induced growth | [1] |
Note: Specific concentrations for the synergistic interaction between this compound and dexamethasone are not publicly available in the referenced abstracts and would need to be determined empirically based on the provided protocols.
Signaling Pathway
The synergistic effect of this compound and dexamethasone is rooted in their complementary mechanisms of action. This compound directly targets the JAK/STAT pathway, which is a critical survival pathway for myeloma cells, while dexamethasone exerts its anti-myeloma effects through glucocorticoid receptor (GR) activation.
Caption: Signaling pathway of this compound and dexamethasone in multiple myeloma.
Experimental Workflow
A typical workflow to investigate the synergistic effects of this compound and dexamethasone is outlined below.
Caption: Experimental workflow for studying this compound and dexamethasone synergy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and dexamethasone.
Cell Culture and Co-culture with Bone Marrow Stromal Cells (BMSCs)
Objective: To culture multiple myeloma cells alone or in the presence of a protective stromal layer to mimic the bone marrow microenvironment.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, INA-6)
-
Bone marrow stromal cell line (e.g., HS-5) or primary BMSCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well or 96-well culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
BMSC Seeding (for co-culture):
-
Plate BMSCs in a 6-well or 96-well plate at a density that allows them to reach 80-90% confluency within 24 hours.
-
Culture overnight in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Myeloma Cell Seeding:
-
For monoculture, seed myeloma cells directly into the wells of a culture plate at a predetermined optimal density.
-
For co-culture, gently remove the medium from the confluent BMSC layer and seed the myeloma cells on top of the stromal cells.
-
-
Allow the myeloma cells to acclimate for 2-4 hours in the incubator before adding the drug treatments.
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound and dexamethasone on the viability of multiple myeloma cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Following drug treatment for the desired duration (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Phospho-STAT3 (pSTAT3)
Objective: To assess the inhibition of JAK/STAT signaling by this compound.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and dexamethasone.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The combination of the JAK1/2 inhibitor this compound and dexamethasone demonstrates a synergistic anti-myeloma effect, particularly in the context of the protective bone marrow microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate this promising therapeutic strategy further. Detailed dose-response studies and in vivo experiments are recommended to fully characterize the synergistic interaction and its therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Assessing the Efficacy of INCB16562 in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2] These kinases are critical components of the JAK/STAT signaling pathway, which plays a central role in the pathogenesis of various hematological malignancies, including multiple myeloma and lymphomas.[1][2][3] Cytokines in the tumor microenvironment activate JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4] This signaling cascade promotes tumor cell proliferation, survival, and drug resistance. This compound exerts its therapeutic effect by blocking this pathway, thereby inhibiting the growth and survival of malignant cells. These application notes provide detailed protocols for assessing the efficacy of this compound in primary cancer cells.
Data Presentation
This compound IC50 Values in Lymphoma Cell Lines (48 hours)
| Cell Line | Subtype | p-STAT3 Status | IC50 (µM) |
| TMD8 | ABC-DLBCL | Positive | 1 - 3 |
| HBL-1 | ABC-DLBCL | Positive | 1 - 3 |
| SUP-M2 | ALCL | Positive | 1 - 3 |
| KARPAS 299 | ALCL | Positive | 1 - 3 |
| SUDHL-1 | ALCL | Positive | 1 - 3 |
| U2932 | ABC-DLBCL | Positive | 5 - 9 |
| OCI-LY3 | ABC-DLBCL | Positive | 5 - 9 |
| HD-LM2 | Hodgkin Lymphoma | Positive | 5 - 9 |
| L-540 | Hodgkin Lymphoma | Positive | 5 - 9 |
| L-428 | Hodgkin Lymphoma | Positive | 5 - 9 |
| pSTAT3-negative lines | Various | Negative | 4.8 - 6.5 |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; ALCL: Anaplastic Large Cell Lymphoma. Data extracted from a study on a panel of lymphoma cell lines where viability was assessed by MTS assay after 48 hours of treatment with this compound.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Multiple Myeloma Cells
This protocol describes the isolation of primary multiple myeloma cells from bone marrow aspirates.
Materials:
-
Bone marrow aspirate from multiple myeloma patient
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
CD138 MicroBeads, human (Miltenyi Biotec)
-
MACS columns and separator (Miltenyi Biotec)
Procedure:
-
Dilute the bone marrow aspirate 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted bone marrow onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet and perform a cell count.
-
Isolate CD138+ plasma cells using CD138 MicroBeads according to the manufacturer's instructions.
-
Culture the purified primary multiple myeloma cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine. For cytokine-dependent growth, IL-6 can be added at a final concentration of 1-10 ng/mL.[6]
Protocol 2: Western Blot for Phospho-STAT3
This protocol is for assessing the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cultured primary multiple myeloma or lymphoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
Procedure:
-
Seed primary cells and allow them to adhere or stabilize in culture.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 3 hours).[6]
-
For cytokine stimulation, add IL-6 (e.g., 10 ng/mL) for the last 10-15 minutes of incubation.[6]
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
Protocol 3: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of primary lymphoma cells.
Materials:
-
Primary lymphoma cells
-
This compound
-
RPMI 1640 medium with 10% FBS
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed primary lymphoma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/well in 100 µL of culture medium.
-
Add varying concentrations of this compound (e.g., 0.1 to 10 µM) to the wells.[5]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in primary cells.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: INCB16562 Western Blot for p-STAT3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Western blot analysis of phosphorylated STAT3 (p-STAT3) in response to treatment with INCB16562, a selective JAK1/2 inhibitor. Additionally, it outlines the signaling pathway of this compound and summarizes key experimental parameters.
Introduction
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2. These kinases are critical components of the JAK/STAT signaling pathway, which is often aberrantly activated in various diseases, including myeloproliferative neoplasms and multiple myeloma[1][2][3]. Cytokines, such as Interleukin-6 (IL-6), activate JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor, promoting cell growth, survival, and proliferation[4][5]. This compound exerts its therapeutic effect by inhibiting JAK1/2, thereby preventing the phosphorylation of STAT3 and downstream signaling[1][4]. Western blotting is a key technique to measure the levels of p-STAT3 and assess the efficacy of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Experimental Protocol: Western Blot for p-STAT3
This protocol is based on methodologies described for analyzing the effect of this compound on p-STAT3 levels[4].
1. Cell Culture and Treatment:
-
Cell Line: INA-6 multiple myeloma cells are a suitable model as they are dependent on IL-6 for growth.
-
Culture Conditions: Culture INA-6 cells in the presence of 1 ng/mL of human IL-6 to stimulate the JAK/STAT pathway.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for a specified time, for instance, 3 hours. A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A recommended lysis buffer composition is: 50 mM Tris-HCl (pH 7.4), 1% NP-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1 µg/mL each of aprotinin, leupeptin, and pepstatin, 1 mM Na3VO4, and 1 mM NaF[6].
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load 20 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel)[7].
-
Run the gel to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Blocking:
-
Block the membrane for 30 minutes at room temperature in a blocking buffer, such as 3% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.05% Tween-20 (TBST)[6].
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation. A typical dilution for anti-p-STAT3 (Tyr705) is 1:1000 in blocking buffer[5].
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1.5 hours at room temperature[6]. A common dilution is 1:5000 in blocking buffer.
-
Washing: Repeat the washing steps as described above.
8. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
9. Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3.
-
Incubate the membrane in a stripping buffer.
-
After stripping, block the membrane again and probe with a primary antibody for total STAT3, followed by the secondary antibody and detection steps as described above.
Data Presentation
The following table summarizes the experimental conditions for assessing the effect of this compound on p-STAT3 levels as derived from published literature[4].
| Parameter | Condition |
| Cell Line | INA-6 (Multiple Myeloma) |
| Stimulation | 1 ng/mL human IL-6 |
| Inhibitor | This compound |
| Inhibitor Concentrations | 0, 0.1, 0.3, 1, 3 µM (example range) |
| Incubation Time | 3 hours |
| Primary Antibody | Anti-p-STAT3 (Tyr705) |
| Loading Control | Total STAT3 |
Expected Outcome: A dose-dependent decrease in the intensity of the p-STAT3 band should be observed with increasing concentrations of this compound. The total STAT3 levels should remain relatively constant across all treatment conditions, serving as a loading control.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.mskcc.org [synapse.mskcc.org]
- 4. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis After INCB16562 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various malignancies, including multiple myeloma and myeloproliferative neoplasms.[2] this compound exerts its therapeutic effects by inhibiting the phosphorylation of key downstream targets, notably STAT3 and STAT5, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[2]
Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. This technology enables the quantitative analysis of intracellular signaling events, immunophenotypic changes, and apoptotic induction at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacodynamic and mechanistic effects of this compound treatment.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometric analyses following this compound treatment.
Table 1: Inhibition of STAT3 Phosphorylation in Multiple Myeloma Cells
| Treatment Group | Concentration (µM) | % p-STAT3 Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 85.2 ± 4.1 |
| This compound | 0.1 | 42.6 ± 3.5 |
| This compound | 0.5 | 15.8 ± 2.2 |
| This compound | 1.0 | 5.3 ± 1.1 |
Table 2: Induction of Apoptosis in a Lymphoma Cell Line
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Vehicle Control | 0 | 8.2 ± 1.5 |
| This compound | 0.5 | 25.7 ± 3.2 |
| This compound | 1.0 | 48.9 ± 4.6 |
| This compound | 5.0 | 75.4 ± 5.9 |
Table 3: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48 hours |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~1.0 |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~2.5 |
| SUP-M2 | Anaplastic Large T-cell Lymphoma | ~3.0 |
| KM-H2 | Hodgkin Lymphoma (pSTAT3 negative) | >10 |
Note: The data presented in these tables are representative and may vary depending on the specific cell line, experimental conditions, and assay used.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for flow cytometry analysis post-INCB16562 treatment.
Experimental Protocols
Protocol 1: Phospho-Specific Flow Cytometry for p-STAT3/p-STAT5 Analysis
This protocol is designed to quantify the phosphorylation status of STAT3 and STAT5 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., multiple myeloma, lymphoma)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies:
-
Anti-p-STAT3 (e.g., pY705)
-
Anti-p-STAT5 (e.g., pY694)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or DMSO for the desired time period (e.g., 2, 6, 24 hours).
-
-
Cell Stimulation (Optional):
-
For some cell lines, a cytokine stimulus (e.g., IL-6 for multiple myeloma) may be required to induce robust STAT phosphorylation. Add the appropriate cytokine for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Fixation:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Add 1 mL of ice-cold Permeabilization Buffer to each tube.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of staining buffer (PBS + 1% BSA).
-
Add the anti-p-STAT3, anti-p-STAT5, or isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash cells once with staining buffer.
-
Resuspend in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Protocol 2: Immunophenotyping of Murine Splenocytes and Bone Marrow
This protocol is for analyzing changes in immune cell populations in murine models treated with this compound.
Materials:
-
Spleen and bone marrow from treated and control mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Cell strainer (70 µm)
-
Fluorochrome-conjugated antibodies for murine markers (e.g., CD45, CD3, CD4, CD8, B220, CD11b, Gr-1, Ly6G, Ly6C, F4/80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe. Wash the strainer with RPMI + 10% FBS.
-
Bone Marrow: Flush the femur and tibia with RPMI + 10% FBS using a syringe and needle.
-
Centrifuge the cell suspensions (300 x g for 5 minutes) and discard the supernatant.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in 1-2 mL of ACK lysis buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI + 10% FBS to stop the lysis.
-
Centrifuge and discard the supernatant.
-
-
Staining:
-
Wash cells with PBS containing 1% BSA.
-
Resuspend cells in 100 µL of staining buffer.
-
Add the antibody cocktail for surface marker staining.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash cells once with staining buffer.
-
Resuspend in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
Treated and control cells
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with this compound.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Acquire data on a flow cytometer within 1 hour.
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of the JAK1/2 inhibitor this compound. These methods are crucial for preclinical drug development, enabling researchers to quantify target engagement, assess downstream signaling inhibition, and characterize the phenotypic consequences of treatment. The adaptability of flow cytometry allows for the integration of these assays into various research contexts, from basic mechanistic studies to the evaluation of therapeutic efficacy in in vivo models.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing INCB16562-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] These kinases are critical components of the JAK/STAT signaling pathway, which plays a central role in cytokine-mediated cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various malignancies, including multiple myeloma and lymphomas, making JAK inhibitors like this compound promising therapeutic agents.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant cell lines in vitro. Such models are invaluable tools for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Principle of Resistance Development
The establishment of drug-resistant cell lines in the laboratory is typically achieved by culturing cancer cells in the continuous presence of a cytotoxic agent. This process mimics the selective pressure that cancer cells face during therapy. The two primary methods for generating resistant cell lines are:
-
Dose-Escalation Method: Cells are continuously exposed to gradually increasing concentrations of the drug. This method allows for the selection and expansion of cells with acquired resistance mechanisms over time.
-
Pulsed Exposure Method: Cells are treated with intermittent high concentrations of the drug. This approach can select for cells with intrinsic or rapidly acquired resistance.
This document will focus on the dose-escalation method, as it is more commonly used to model acquired resistance.
Signaling Pathway Overview
This compound primarily targets the JAK/STAT pathway. Understanding this pathway is crucial for interpreting resistance mechanisms.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Before initiating the development of resistant cell lines, it is essential to determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., multiple myeloma or lymphoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death. A starting range of 0.1 nM to 10 µM is recommended.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (48 hours) |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~1 µM |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC subtype) | 1-9 µM |
| SUP-M2 | Anaplastic Large T-cell Lymphoma | 1-9 µM |
| HDLM-2 | Hodgkin Lymphoma | 1-9 µM |
| L-428 | Hodgkin Lymphoma | 1-9 µM |
| L-540 | Hodgkin Lymphoma | 1-9 µM |
| KARPAS-299 | Anaplastic Large T-cell Lymphoma | 1-9 µM |
| SUDHL-1 | Anaplastic Large T-cell Lymphoma | 1-9 µM |
| U2932 | Diffuse Large B-cell Lymphoma (ABC subtype) | 1-9 µM |
| OCI-LY-3 | Diffuse Large B-cell Lymphoma (ABC subtype) | 1-9 µM |
Note: These values are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 in your specific cell line and under your experimental conditions.[2]
Part 2: Generation of this compound-Resistant Cell Lines by Dose-Escalation
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the predetermined IC50.
-
Monitoring and Subculturing: Initially, a significant proportion of the cells will undergo apoptosis or growth arrest. Monitor the cell culture daily. When the surviving cells begin to proliferate and reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat and Cryopreserve: Repeat the process of monitoring, subculturing, and dose escalation. It is critical to cryopreserve cells at each successful dose escalation step to have backups.
-
Establishment of a Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line. The entire process can take several months.
-
Maintenance: Once a resistant cell line is established, it should be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Caption: Workflow for generating this compound-resistant cell lines.
Part 3: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize its phenotype and explore the underlying resistance mechanisms.
1. Confirmation of Resistance:
-
IC50 Shift: Perform a cell viability assay as described in Part 1 on both the parental and resistant cell lines. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype. The fold-resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).
Table 2: Example Data for Resistance Confirmation
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental | 1.2 | - |
| Resistant | 15.8 | 13.2 |
2. Investigation of Resistance Mechanisms:
Potential mechanisms of resistance to JAK inhibitors include:
-
On-target alterations: Mutations in the JAK1 or JAK2 genes that prevent drug binding.
-
Reactivation of the JAK/STAT pathway: Upregulation of other JAK family members (e.g., JAK3, TYK2) or downstream signaling components.
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways such as PI3K/AKT or MAPK/ERK.
Recommended Experiments:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins in the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways in both parental and resistant cells, with and without this compound treatment.
-
Gene Sequencing: Sequence the kinase domains of JAK1 and JAK2 in the resistant cell line to identify any potential mutations.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Compare the gene expression profiles of parental and resistant cells to identify upregulated or downregulated genes that may contribute to resistance.
Caption: Potential mechanisms of resistance to this compound.
Troubleshooting
-
High levels of cell death: If excessive cell death occurs after increasing the drug concentration, return to the previous concentration for a few more passages to allow the cells to adapt before attempting to increase the dose again.
-
Loss of resistant phenotype: To prevent this, always maintain the resistant cell line in a medium containing the selective pressure (this compound). Periodically re-check the IC50 to ensure the stability of the resistant phenotype.
-
Heterogeneous population: If you suspect a mixed population of resistant and sensitive cells, consider single-cell cloning to establish a homogenous resistant cell line.
Conclusion
The development of this compound-resistant cell lines is a critical step in understanding and overcoming drug resistance in JAK-inhibitor therapy. The protocols outlined in these application notes provide a framework for the successful generation and characterization of these valuable research tools. The insights gained from studying these models will be instrumental in the development of next-generation therapies and combination strategies to improve patient outcomes.
References
Troubleshooting & Optimization
INCB16562 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of INCB16562, a selective JAK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not recommended to use water as a primary solvent.
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section. This is a commonly used concentration for in vitro experiments.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Solid this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (weeks to a month) or -80°C for long-term (months to years) storage.
Q4: My this compound solution appears to have precipitated after being stored in the refrigerator. What should I do?
A4: Precipitation can occur at lower temperatures. Before use, allow the vial to warm to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, gentle warming in a 37°C water bath can be attempted.
Q5: What is the final concentration of DMSO that is generally considered safe for cell-based assays?
A5: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient solvent or incomplete mixing. | Ensure the correct volume of DMSO is added. Vortex the solution for several minutes. Gentle warming (37°C) and sonication can also aid dissolution. |
| Precipitation in Stock Solution | Storage at an inappropriate temperature or supersaturation. | Warm the solution to room temperature and vortex. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of your stock solution from a new solid sample. Always use a fresh aliquot for each experiment. |
| Cell Toxicity Observed | The final concentration of DMSO is too high. | Reduce the final concentration of DMSO in your experimental setup to 0.1% or lower. Ensure your vehicle control shows no toxicity. |
Solubility Data
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, the following table summarizes the known solubility information. For reference, the solubility of a similar JAK inhibitor, Tofacitinib, in DMSO is 28.57 mg/mL (56.63 mM), suggesting a high solubility for this class of compounds in DMSO.[1]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Insoluble |
| Ethanol | Data not available |
| Methanol | Data not available |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 380.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 380.23 g/mol = 0.0038023 g = 3.80 mg
-
-
Weigh the this compound. Accurately weigh out 3.80 mg of this compound powder and place it in a sterile vial.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot and store. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
This compound Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/2). Inhibition of JAK1/2 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling pathway leads to the downregulation of various downstream target genes involved in cell proliferation, survival, and inflammation. A key consequence is the reduced expression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1, Bcl-2, and Bcl-xL, which ultimately promotes apoptosis in susceptible cells.
References
Technical Support Center: Optimizing INCB16562 Dosage In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of INCB16562, a selective JAK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2] By inhibiting these kinases, this compound blocks the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of certain cancer cells, particularly those dependent on cytokines that signal through this pathway.[1][2] A key downstream effect of JAK1/2 inhibition by this compound is the suppression of STAT3 phosphorylation.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it further in cell culture medium for your experiments. Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Q3: What are the typical in vitro working concentrations for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, concentrations ranging from 0.1 µM to 10 µM have been used in cell-based assays.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK1 | Enzymatic Assay | 2.2 | [2] |
| JAK2 | Enzymatic Assay | 0.25 | [2] |
| JAK3 | Enzymatic Assay | 10.1 | [2] |
| TYK2 | Enzymatic Assay | 2.7 | [2] |
| INA-6 (Multiple Myeloma) | Cell Viability | ~100 | [2] |
| TMD8 (DLBCL) | Cell Viability (48h) | 1000 - 3000 | [3] |
| HBL-1 (DLBCL) | Cell Viability (48h) | 1000 - 3000 | [3] |
| SUP-M2 (ALCL) | Cell Viability (48h) | 1000 - 3000 | [3] |
| KARPAS 299 (ALCL) | Cell Viability (48h) | 1000 - 3000 | [3] |
| SUDHL-1 (ALCL) | Cell Viability (48h) | 1000 - 3000 | [3] |
| U2932 (DLBCL) | Cell Viability (48h) | 5000 - 9000 | [3] |
| OCI-LY3 (DLBCL) | Cell Viability (48h) | 5000 - 9000 | [3] |
| HD-LM2 (Hodgkin Lymphoma) | Cell Viability (48h) | 5000 - 9000 | [3] |
| L-540 (Hodgkin Lymphoma) | Cell Viability (48h) | 5000 - 9000 | [3] |
| L-428 (Hodgkin Lymphoma) | Cell Viability (48h) | 5000 - 9000 | [3] |
| pSTAT3 negative cell lines | Cell Viability (48h) | 4800 - 6500 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Your cancer cell line of interest
-
MTT, XTT, or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well and incubate according to the manufacturer's instructions. Then, solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate as recommended by the manufacturer, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT3 (p-STAT3)
Objective: To assess the inhibitory effect of this compound on the JAK/STAT signaling pathway by measuring the levels of phosphorylated STAT3.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Your cancer cell line of interest
-
Cytokine for stimulation (e.g., IL-6), if required for your cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time. If necessary, stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with antibodies against total STAT3 and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a wider range dose-response curve. Start from a lower concentration (e.g., 10 nM) and go up to a higher concentration (e.g., 50 µM). |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the JAK/STAT pathway for survival. Confirm the activation status of the JAK/STAT pathway in your cell line by checking for baseline p-STAT3 levels via Western blot. |
| Compound Degradation | Ensure proper storage of the this compound powder and stock solution. Prepare fresh dilutions for each experiment. |
| Short Incubation Time | The effect of the inhibitor might be time-dependent. Extend the incubation time (e.g., up to 96 hours). |
Issue 2: High Cell Death in Vehicle Control
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final DMSO concentration in the culture medium is too high and causing cytotoxicity. Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). Ensure the vehicle control has the same final DMSO concentration as the highest drug concentration. |
| Poor Cell Health | Ensure you are using healthy, log-phase growing cells for your experiments. Check for any signs of contamination. |
Issue 3: Inconsistent Western Blot Results for p-STAT3
| Possible Cause | Troubleshooting Step |
| Suboptimal Stimulation | If using a cytokine to stimulate the pathway, optimize the concentration and stimulation time to achieve a robust and consistent p-STAT3 signal. |
| Timing of Lysate Collection | Phosphorylation events can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment with this compound. |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your lysis buffer and that all steps are performed on ice or at 4°C to prevent dephosphorylation. |
| Antibody Issues | Use a validated antibody for p-STAT3. Titrate the primary antibody to find the optimal concentration. |
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
INCB16562 Off-Target Kinase Activity: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target kinase activity of INCB16562, a potent and selective JAK1/2 inhibitor. All quantitative data is presented in structured tables, and key experimental protocols are provided with detailed methodologies. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2.[1] It demonstrates marked selectivity for JAK1 and JAK2 over JAK3.[1] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of cells dependent on cytokines and growth factors that signal through this pathway.[1]
Q2: What are the known off-target kinases of this compound?
A2: Kinase profiling studies have shown that this compound is highly selective for JAK1 and JAK2. However, at a concentration of 100 nM, which is approximately 75 times the average IC50 value for JAK1 and JAK2, modest inhibitory effects have been observed against Lck, Aurora-A, and Alk kinases. For most other kinases in the tested panel, no significant inhibition was detected.
Q3: How does the off-target activity of this compound impact its cellular effects?
A3: While this compound potently inhibits IL-6-induced STAT3 phosphorylation, its effects on cell lines that are not dependent on the JAK/STAT pathway are minimal.[1] The modest inhibition of Lck, Aurora-A, and Alk at concentrations significantly higher than those required for JAK1/2 inhibition suggests that these off-target effects may not be prominent at therapeutic doses focused on JAK1/2 inhibition. However, researchers should be aware of these potential off-target activities in their experimental design and data interpretation, especially when using higher concentrations of the inhibitor.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of off-target kinases.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) at Km for ATP | Calculated IC50 (nM) at 1 mM ATP |
| JAK1 | 2.2 | 281 |
| JAK2 | 0.25 | 32 |
| JAK3 | 10.1 | >10,000 |
| TYK2 | 2.7 | 1,100 |
Data sourced from Xin et al., Neoplasia, 2010.
Table 2: Off-Target Kinase Profile of this compound
| Kinase | % Inhibition at 100 nM |
| Alk | 36 |
| Aurora-A | 46 |
| Lck | 54 |
| CDK1/CycB | 1 |
| CDK2/CycE | 1 |
| CHK1 | 10 |
| Flt3 | 14 |
| IKKβ | 13 |
| InsR | 10 |
| KDR | 11 |
| Met | 14 |
| PKA | 10 |
| SYK | 12 |
| Other 23 kinases | <10 |
Data represents a selection from a panel of 36 kinases tested. Sourced from Xin et al., Neoplasia, 2010.
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.
In Vitro Kinase Enzyme Assay
This protocol is adapted from the methods used to characterize this compound's inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
N-terminal FLAG-tagged recombinant human JAK catalytic domains (or other kinases of interest)
-
Peptide substrate (e.g., biotin-EQEDEPEGDY-FEWLE)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well assay plates
-
Plate reader capable of HTRF measurement
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase enzyme and peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for each specific kinase or at a physiological concentration (e.g., 1 mM) depending on the experimental goal.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add HTRF detection reagents according to the manufacturer's instructions.
-
Incubate the plate to allow for signal development.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Troubleshooting:
-
High background signal: Ensure purity of kinase and substrate. Optimize antibody concentrations for HTRF.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation time for the kinase reaction.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a fresh dilution series of the inhibitor for each experiment.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to assess the inhibitory effect of this compound on the JAK/STAT signaling pathway in a cellular context.
Objective: To detect the levels of phosphorylated STAT3 (Tyr705) in cells treated with this compound.
Materials:
-
Cell line (e.g., INA-6 multiple myeloma cells)
-
Cell culture medium with appropriate supplements (e.g., IL-6 for INA-6 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 3 hours).[1]
-
If studying cytokine-induced phosphorylation, stimulate the cells with a cytokine like IL-6 for a short period (e.g., 15 minutes) before harvesting.[1]
-
Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin.
Troubleshooting:
-
No or weak p-STAT3 signal: Ensure that the cells were properly stimulated with the cytokine. Check the activity of the phosphatase inhibitors. Use a positive control cell lysate.
-
High background: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Multiple non-specific bands: Use a more specific primary antibody. Optimize the antibody dilution.
Cell Viability Assay (MTS Assay)
This protocol provides a method to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Objective: To measure the dose-dependent effect of this compound on cell viability.
Materials:
-
Cell line (e.g., INA-6)
-
Cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Allow the cells to attach and resume growth (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the IC50 value.
Troubleshooting:
-
High variability between replicate wells: Ensure a homogenous cell suspension during seeding. Check for and prevent edge effects in the plate.
-
Low absorbance readings: Increase the cell seeding density or the incubation time with the MTS reagent.
-
High background absorbance: Use a media-only control to subtract the background absorbance.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Managing Hematologic Toxicity of INCB16562 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hematologic toxicity of the JAK1/2 inhibitor INCB16562 in in vivo experiments.
Disclaimer: Publicly available preclinical studies detailing the specific dose-response relationship of this compound-induced hematologic toxicity in healthy animals are limited. The following guidance is based on the known pharmacology of JAK1/2 inhibitors, including this compound and its analogues like ruxolitinib, and general principles of preclinical toxicology. The provided dose ranges and management strategies are illustrative and should be adapted based on your specific experimental model and observed toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hematologic toxicity?
A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2] The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic stem cells and progenitor cells, which are responsible for the production of all blood cell lineages. Cytokines that signal through JAK2, such as erythropoietin (EPO) and thrombopoietin (TPO), are essential for the production of red blood cells and platelets, respectively. By inhibiting JAK2, this compound can interfere with these processes, leading to decreased production of red blood cells (anemia) and platelets (thrombocytopenia). Inhibition of JAK1 can also contribute to myelosuppression.
Q2: What are the expected hematologic toxicities of this compound in in vivo models?
A2: The primary hematologic toxicities expected with this compound are dose-dependent anemia and thrombocytopenia. Neutropenia may also be observed, though it is generally less common with JAK1/2 inhibitors compared to broader spectrum kinase inhibitors. These effects are considered "on-target" toxicities due to the essential role of JAK signaling in hematopoiesis.
Q3: How soon after starting treatment with this compound can I expect to see hematologic changes?
A3: Hematologic changes can typically be observed within the first one to two weeks of daily dosing. The nadir (lowest point) for platelet and neutrophil counts is often seen within the first few weeks of treatment, while anemia may develop more gradually.
Q4: Are the hematologic toxicities of this compound reversible?
A4: Yes, the hematologic toxicities associated with JAK inhibitors are generally reversible upon dose reduction or cessation of treatment. The time to recovery will depend on the severity of the toxicity and the specific blood cell lineage affected.
Troubleshooting Guides
Issue 1: Anemia
Symptoms in Animal Models:
-
Pale mucous membranes (gums, conjunctiva)
-
Lethargy, reduced activity
-
Increased respiratory rate
-
Abnormal complete blood count (CBC) results: decreased red blood cell count (RBC), hemoglobin (HGB), and hematocrit (HCT).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm with CBC Analysis | Collect blood samples for a complete blood count. | To quantitatively assess the severity of anemia. |
| 2. Review Dosing Regimen | Compare the current dose of this compound with literature on similar compounds. | To determine if the dose is within an expected range for efficacy and manageable toxicity. |
| 3. Dose Modification | Consider a dose reduction of 25-50% or a temporary interruption of dosing (e.g., 3-5 days). | To allow for recovery of red blood cell production. |
| 4. Supportive Care | For severe anemia, consult with a veterinarian about the possibility of a red blood cell transfusion. | To manage acute symptoms and prevent complications. |
| 5. Monitor Recovery | Perform serial CBCs (e.g., every 3-7 days) to monitor the recovery of erythroid parameters. | To guide decisions on dose re-escalation or maintenance at a lower dose. |
Issue 2: Thrombocytopenia
Symptoms in Animal Models:
-
Petechiae (small red or purple spots on the skin)
-
Ecchymosis (bruising)
-
Epistaxis (nosebleeds)
-
Prolonged bleeding from minor injuries
-
Abnormal CBC results: decreased platelet count (PLT).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm with CBC Analysis | Collect blood samples for a complete blood count. | To quantify the severity of thrombocytopenia. |
| 2. Assess Bleeding Risk | Carefully observe animals for any signs of spontaneous or prolonged bleeding. | To determine the clinical significance of the low platelet count. |
| 3. Dose Modification | For moderate to severe thrombocytopenia, a dose reduction of 50% or a temporary interruption of dosing is recommended. | To allow for the recovery of platelet production. |
| 4. Supportive Care | Minimize invasive procedures. For severe, life-threatening bleeding, consult with a veterinarian about a platelet transfusion. | To reduce the risk of hemorrhage. |
| 5. Monitor Recovery | Perform serial CBCs (e.g., every 2-3 days) to monitor platelet recovery. | To guide decisions on restarting or adjusting the dose of this compound. |
Quantitative Data on Hematologic Toxicity of JAK Inhibitors
Table 1: Hematologic Adverse Events in a Phase I/II Study of Ruxolitinib (INCB18424) in Myelofibrosis
| Adverse Event | Grade 3 | Grade 4 |
| Thrombocytopenia | 8 patients | - |
| Anemia | 2 patients | - |
| Data presented as the number of patients experiencing the adverse event. The study notes that these events were reversible and manageable through dose reduction and/or drug interruption. |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity of this compound In Vivo
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal for a complete blood count (CBC).
-
Dosing: Administer this compound as per the experimental protocol.
-
Regular Blood Monitoring:
-
Weeks 1-4: Collect blood for CBC analysis twice weekly to capture the initial onset and nadir of any hematologic changes.
-
Weeks 5 onwards: Reduce the frequency of blood collection to once weekly if blood counts are stable or have recovered.
-
-
Clinical Observations: Perform daily health checks, paying close attention to signs of anemia (pallor, lethargy) and thrombocytopenia (petechiae, bruising, bleeding).
-
Data Analysis: Analyze CBC data to determine the percent change from baseline for RBC, HGB, HCT, and PLT for each animal and treatment group.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring hematologic toxicity of this compound.
Caption: Troubleshooting decision tree for managing hematologic toxicities.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
INCB16562 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of INCB16562 in solution, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is not soluble in water[1].
Q2: How should I store the solid compound?
A2: For optimal stability, store solid this compound in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature[1]. Properly stored, the solid compound has a shelf life of over five years[1].
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[1]. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Once prepared, stock solutions are generally usable for up to one month when stored as aliquots in tightly sealed vials at -20°C[2].
Q4: Can I store this compound solutions at room temperature?
A4: It is generally recommended to make up and use solutions on the same day if possible[2]. Long-term storage at room temperature is not advised due to the potential for degradation.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While specific data for this compound is unavailable, studies on other small molecules in DMSO suggest that multiple freeze-thaw cycles (up to 11 cycles) may not result in significant compound loss[3][4]. However, to minimize potential degradation, it is best practice to aliquot stock solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution during freezing. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes[2]. Gently vortex the solution to ensure the compound is fully dissolved before use. |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained for the stock solution (aliquoted, -20°C, protected from light). |
| Improper handling of the solution. | When preparing dilutions for experiments, ensure the stock solution is at room temperature and well-mixed. | |
| Loss of compound activity over time. | Instability in the working solution or cell culture media. | Prepare fresh dilutions from a stable stock solution for each experiment. Assess the stability of this compound in your specific experimental buffer or media if long incubation times are required. |
Stability and Storage Conditions Summary
Solid Compound Storage
| Condition | Temperature | Duration | Shelf Life |
| Short-term | 0 - 4°C | Days to Weeks | >5 years (if stored properly)[1] |
| Long-term | -20°C | Months to Years | >5 years (if stored properly)[1] |
Solution Storage (in DMSO)
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to Weeks[1] |
| Long-term | -20°C | Up to one month[2], or longer (months)[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time at different storage temperatures using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid compound
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Autosampler vials with caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound solid. b. Dissolve the compound in a precise volume of anhydrous DMSO to achieve a desired concentration (e.g., 10 mM). c. Ensure the compound is completely dissolved by vortexing.
3. Sample Incubation: a. Aliquot the stock solution into multiple autosampler vials. b. Store the vials at the desired temperatures for the stability study (e.g., -20°C, 4°C, and room temperature). c. Designate a set of vials for each time point (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
4. HPLC Analysis: a. At each time point, retrieve one vial from each storage temperature. b. Allow the vials to equilibrate to room temperature. c. Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase or a suitable solvent. d. Analyze the samples using a validated stability-indicating HPLC method. An example of a general reverse-phase HPLC method is provided below.
5. Example HPLC Method Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: A wavelength at which this compound has maximum absorbance (to be determined by UV-Vis scan).
- Injection Volume: 10 µL
- Column Temperature: 30°C
6. Data Analysis: a. At each time point, determine the peak area of the this compound peak. b. Compare the peak area at each time point to the peak area at Day 0 to calculate the percentage of the compound remaining. c. The formula for calculating the remaining percentage is: (Peak Area at Time X / Peak Area at Time 0) * 100%. d. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
Technical Support Center: Overcoming Resistance to INCB16562 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK1/2 inhibitor, INCB16562. The information is designed to address common issues encountered during in vitro experiments, particularly concerning the development and analysis of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] Cytokines in the tumor microenvironment can activate the JAK/STAT signaling pathway, promoting tumor growth, survival, and drug resistance.[1][2] this compound works by blocking the phosphorylation of STAT3, a key downstream effector in this pathway, thereby inhibiting cell proliferation and inducing apoptosis.[1][2]
Q2: My cancer cell line of interest does not show sensitivity to this compound. What could be the reason?
The sensitivity of cancer cell lines to this compound can be variable. One key factor is the constitutive activation of the JAK/STAT pathway. Cell lines that do not exhibit baseline phosphorylation of STAT3 (p-STAT3) tend to be more resistant to this compound. However, the level of p-STAT3 alone is not always a definitive predictor of sensitivity. The simultaneous inhibition of both STAT3 and ERK phosphorylation appears to be critical for the cytotoxic effects of this compound in some sensitive cell lines. Therefore, inherent resistance might be due to a lack of dependence on the JAK/STAT pathway or the presence of active, alternative survival pathways.
Q3: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be happening?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a targeted inhibitor like this compound through various mechanisms. These can include the activation of compensatory signaling pathways to bypass the inhibited JAK/STAT pathway. Common bypass tracks include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6][7]
Q4: How can we experimentally confirm the development of resistance to this compound in our cell lines?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. Further characterization can involve Western blot analysis to examine changes in the phosphorylation status of key signaling proteins in the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Q5: What are the potential strategies to overcome resistance to this compound?
A primary strategy to overcome resistance to this compound is the use of combination therapies.[2][5] By targeting a parallel survival pathway or a downstream effector, it is possible to re-sensitize resistant cells or prevent the emergence of resistance. Promising combinations for JAK inhibitors include drugs targeting the PI3K/Akt/mTOR pathway or inhibitors of anti-apoptotic proteins like Bcl-2.[8][9][10]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Drug precipitation at high concentrations | Visually inspect the drug dilutions under a microscope. If precipitation is observed, consider using a different solvent or preparing fresh dilutions. |
Problem 2: Difficulty in Generating a Stable this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high | Start with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line to allow for gradual adaptation. |
| Drug concentration is increased too rapidly | Increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have resumed a stable growth rate at the current concentration. |
| Loss of resistant phenotype | Maintain a low concentration of this compound in the culture medium of the resistant cell line to apply continuous selective pressure. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can affect cell growth and drug response. |
Problem 3: No Observable Synergy in Combination Therapy Experiments
| Possible Cause | Suggested Solution |
| Suboptimal drug concentrations | Perform dose-response curves for each drug individually to determine their respective IC50 values. Use a range of concentrations around the IC50 for the combination experiment. |
| Incorrect timing of drug addition | The order and timing of drug addition can be critical. Consider sequential versus simultaneous administration of the drugs. |
| Inappropriate synergy model | Analyze your data using different synergy models (e.g., Bliss independence, Loewe additivity) as the choice of model can influence the outcome. |
| Cell line-specific effects | The synergistic effect of a drug combination can be cell line-dependent. Test the combination in multiple relevant cell lines. |
Quantitative Data
Table 1: In Vitro Activity of this compound in a Panel of Lymphoma Cell Lines
| Cell Line | Subtype | p-STAT3 Status | IC50 (µM) at 48 hours |
| TMD8 | ABC-DLBCL | Positive | ~1.0 - 2.0 |
| HBL-1 | ABC-DLBCL | Positive | ~2.0 - 4.0 |
| SUP-M2 | ALCL | Positive | ~2.0 - 4.0 |
| HDLM-2 | Hodgkin Lymphoma | Positive | ~4.0 - 6.0 |
| L-428 | Hodgkin Lymphoma | Positive | ~4.0 - 6.0 |
| L-540 | Hodgkin Lymphoma | Positive | ~4.0 - 6.0 |
| KM-H2 | Hodgkin Lymphoma | Negative | > 10 |
| Mino | MCL | Negative | > 10 |
| Jeko-1 | MCL | Negative | > 10 |
| SP-53 | MCL | Negative | > 10 |
| SUDHL-4 | GCB-DLBCL | Negative | > 10 |
| SUDHL-6 | GCB-DLBCL | Negative | > 10 |
| BJAB | GCB-DLBCL | Negative | > 10 |
Data is approximated from published research. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Drug Synergy Analysis (Checkerboard Assay)
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and serial dilutions of Drug B (e.g., a PI3K or Bcl-2 inhibitor) vertically. This creates a matrix of different drug combinations. Include wells with each drug alone and a vehicle control.
-
Cell Seeding: Add cells to each well at the same density as for a standard cell viability assay.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the fractional inhibitory concentration (FIC) index for each combination. The FIC is calculated as: (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone).
-
Synergy: FIC ≤ 0.5
-
Additive effect: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bypass signaling pathways in this compound resistance.
Caption: Experimental workflow for synergy analysis.
References
- 1. oaepublish.com [oaepublish.com]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 5. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to combination treatment through loss of synergy with MEK and PI3K inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent INCB16562 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the JAK1/2 inhibitor, INCB16562. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2] Cytokines that play a crucial role in the growth and survival of certain cancer cells, such as multiple myeloma, activate the JAK/STAT signaling pathway.[1][2] this compound works by blocking the phosphorylation and activation of STAT3, a downstream effector in this pathway, thereby inhibiting cell proliferation and inducing apoptosis.[1][2]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO). Studies on compound stability in DMSO suggest that while many compounds are stable for extended periods, the presence of water can impact stability.[3][4] It is recommended to use anhydrous DMSO and prepare fresh dilutions for each experiment to minimize variability. Long-term storage of compounds in DMSO, especially at room temperature, is not recommended.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for JAK1 and JAK2, like other kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[5][6] These can lead to the modulation of other signaling pathways.[5] It is crucial to use the lowest effective concentration of the inhibitor to minimize off-target effects and to include appropriate controls in your experiments.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated activity in various hematological cancer cell lines, particularly those dependent on JAK/STAT signaling. This includes multiple myeloma cell lines such as INA-6, U266, and others, as well as in models of myeloproliferative neoplasms.[1][7][8]
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase and evenly suspended before plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling. |
| This compound Instability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to inconsistent results. |
Problem 2: Inconsistent Inhibition of STAT3 Phosphorylation in Western Blots
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[9] |
| Issues with Antibodies | Use antibodies validated for detecting phosphorylated STAT3. Ensure proper antibody dilution and incubation times. Consider including a positive control, such as cells treated with a known activator of the JAK/STAT pathway (e.g., IL-6), to confirm antibody performance.[10][11] |
| Low Abundance of Phosphorylated Protein | Ensure that the cells are stimulated appropriately to induce STAT3 phosphorylation before treatment with this compound. For low-abundance phosphoproteins, consider immunoprecipitation to enrich for the target protein before Western blotting. |
| Blocking Buffer Interference | Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can increase background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead. |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is adapted for the IL-6 dependent multiple myeloma cell line, INA-6.
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Cell Culture: Culture INA-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 ng/mL recombinant human IL-6.[1] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: For experiments, wash the cells to remove IL-6 and then resuspend them in a medium without IL-6. Seed the cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours for a proliferation assay).
-
Analysis: Assess cell viability using a suitable method, such as an MTS assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like GAPDH.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A troubleshooting decision tree for inconsistent this compound experimental results.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. reddit.com [reddit.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Technical Support Center: INCB16562 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB16562 in their experiments. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] By inhibiting these kinases, this compound blocks the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. A primary downstream effect is the inhibition of interleukin-6 (IL-6) induced phosphorylation of STAT3.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in various hematological malignancy cell lines, particularly those dependent on JAK/STAT signaling. This includes multiple myeloma and lymphoma cell lines.[1][3]
Q3: What is the expected outcome of this compound treatment on sensitive cells?
Treatment of sensitive cells with this compound is expected to lead to a dose-dependent inhibition of STAT3 phosphorylation, decreased cell viability, and induction of apoptosis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values across experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Variability in drug preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. | |
| No significant dose-response effect observed | The chosen cell line may not be dependent on the JAK/STAT pathway. | Confirm the activation status of the JAK/STAT pathway in your cell line (e.g., by checking for baseline phosphorylated STAT3). |
| Insufficient incubation time with this compound. | Optimize the incubation time. For signaling studies (p-STAT3), a few hours may be sufficient. For viability assays, 48-72 hours is common. | |
| The concentration range of this compound is too low. | Broaden the concentration range of this compound in your experiment to ensure you are capturing the full dose-response curve. | |
| Discrepancy between inhibition of p-STAT3 and cell viability | Inhibition of STAT3 phosphorylation may not be sufficient to induce cell death in some cell lines. | Investigate other downstream effectors or parallel survival pathways that may be active in your cell line. |
| The timing of the assays is not optimal. | Assess p-STAT3 levels at an early time point (e.g., 1-4 hours) and cell viability at a later time point (e.g., 48-72 hours) to see the sequential effects. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| INA-6 | Multiple Myeloma | 191 ± 50 | Cell Viability | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma | ~1000 (at 48h) | Cell Viability | [3] |
| HBL-1 | Diffuse Large B-cell Lymphoma | 1000-3000 (at 48h) | Cell Viability | [3] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 1000-3000 (at 48h) | Cell Viability | [3] |
| KARPAS 299 | Anaplastic Large Cell Lymphoma | 1000-3000 (at 48h) | Cell Viability | [3] |
| SUDHL-1 | Anaplastic Large Cell Lymphoma | 1000-3000 (at 48h) | Cell Viability | [3] |
Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
This protocol is a general guideline for determining the effect of this compound on cell viability.
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Cell Seeding:
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Harvest cells in the logarithmic growth phase.
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and stabilize.
-
-
Drug Treatment:
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Prepare a series of dilutions of this compound in culture medium. A common starting range is 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubate the plate for 48-72 hours.
-
-
MTT/CCK-8 Addition and Measurement:
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For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
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Read the absorbance on a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
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Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
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Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation.
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Cell Treatment and Lysis:
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Seed cells in a 6-well plate and grow to 70-80% confluency.
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If studying cytokine-induced phosphorylation, serum-starve the cells for 4-6 hours.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.
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Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-probe the membrane with a primary antibody against total STAT3, and subsequently with a loading control antibody (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Experimental workflow for this compound dose-response analysis.
References
minimizing INCB16562 side effects in animal studies
CB16562 Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during preclinical studies with INCB16562. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Introduction to this compound
This compound is a novel, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2] Cytokines that play a role in promoting the growth, survival, and drug resistance of tumor cells activate the JAK/STAT signaling pathway.[1][2] this compound has demonstrated efficacy in various preclinical cancer models, including multiple myeloma and myeloproliferative neoplasms, by inhibiting this pathway.[1][3] As with other kinase inhibitors, off-target effects and on-target toxicities in non-cancerous tissues can lead to side effects. This guide aims to provide strategies for monitoring and mitigating these potential adverse events in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound selectively inhibits JAK1 and JAK2, which are key enzymes in the JAK/STAT signaling pathway.[1][2] By blocking the activity of JAK1 and JAK2, this compound prevents the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[1][3] This disruption of the signaling cascade ultimately inhibits the expression of genes involved in cell proliferation and survival, leading to apoptosis in susceptible cancer cells.[1][2]
Q2: What are the most common potential side effects of JAK1/2 inhibitors in animal studies?
A2: Based on preclinical studies of similar JAK1/2 inhibitors like ruxolitinib, the most common side effects are related to the pharmacological action of the drug on normal tissues.[4] These can include:
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Myelosuppression: Manifesting as thrombocytopenia (low platelets), anemia (low red blood cells), and neutropenia (low neutrophils).[5][6]
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Immunosuppression: Due to the role of JAK/STAT signaling in immune cell function, a common finding is lymphoid depletion in tissues like the spleen and thymus.[4] This can increase the risk of infections.
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Gastrointestinal (GI) Issues: Nausea, vomiting, and diarrhea are common side effects of orally administered kinase inhibitors.[7]
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Cardiovascular Effects: At higher doses, some JAK inhibitors have been associated with changes in blood pressure.[4]
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Neurological Effects: While less common, some JAK inhibitors have been linked to neurological adverse events in clinical settings.[8]
Q3: How should I determine the appropriate starting dose for my animal studies?
A3: The starting dose should be determined based on previously published efficacy studies and any available preclinical toxicology data. Dose-range-finding studies are recommended to establish the maximum tolerated dose (MTD) in the specific animal model and strain being used. It is crucial to start with lower doses and escalate gradually while closely monitoring for any signs of toxicity.
Q4: How can I differentiate between tumor-related morbidity and drug-induced toxicity?
A4: This can be challenging. It is essential to include appropriate control groups in your study design, including a vehicle-treated tumor-bearing group and a drug-treated non-tumor-bearing group (if ethically permissible). Comparing the clinical signs, body weight changes, and hematological/biochemical parameters between these groups will help to distinguish between the effects of the tumor and the toxicity of the compound.
Troubleshooting Guides
Issue 1: Myelosuppression (Thrombocytopenia, Anemia, Neutropenia)
Q: I am observing a significant drop in platelet, red blood cell, or neutrophil counts in my this compound-treated animals. What should I do?
A: Myelosuppression is an expected on-target effect of JAK2 inhibition, as JAK2 is crucial for hematopoiesis.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to confirm the initial result.
-
Dose Reduction/Interruption: Consider reducing the dose of this compound or temporarily interrupting treatment to allow for hematopoietic recovery.
-
Supportive Care: For severe anemia, supportive measures such as blood transfusions may be necessary in some cases, though this can be a confounding factor in efficacy studies. For neutropenia, prophylactic antibiotics may be considered to prevent opportunistic infections, in consultation with a veterinarian.
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Growth Factor Support: The use of hematopoietic growth factors (e.g., G-CSF for neutropenia, erythropoietin for anemia) can be considered to mitigate myelosuppression. However, be aware that these can also have effects on tumor growth and should be used with caution and appropriate controls.
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Evaluate Off-Target Effects: While myelosuppression is an expected on-target effect, consider the possibility of off-target effects on other kinases involved in hematopoiesis, such as c-Kit and Flt-3.[6][9]
Issue 2: Immunosuppression and Infections
Q: My animals in the this compound treatment group are showing signs of infection (e.g., lethargy, ruffled fur, hunched posture). What is the likely cause and how can I manage it?
A: Inhibition of JAK1 can lead to immunosuppression by affecting lymphocyte function, increasing the susceptibility to infections.
Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with a veterinarian to diagnose and treat the infection.
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Prophylactic Antibiotics: For long-term studies, consider the use of broad-spectrum antibiotics in the drinking water as a prophylactic measure, especially in animal facilities with a higher risk of opportunistic infections.
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Aseptic Technique: Ensure strict aseptic techniques are used for all procedures, including drug administration and blood collection.
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Monitor Immune Cell Populations: Monitor lymphocyte populations (T cells, B cells, NK cells) via flow cytometry of peripheral blood to assess the degree of immunosuppression.
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Dose Adjustment: If infections are recurrent or severe, a dose reduction of this compound may be necessary.
Issue 3: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Q: Animals treated with this compound are experiencing diarrhea and significant weight loss. What are the potential causes and solutions?
A: Gastrointestinal side effects are common with orally administered small molecule inhibitors.
Troubleshooting Steps:
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Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements and hydration support (e.g., subcutaneous fluids) as recommended by a veterinarian.
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Dietary Modifications: Provide a more palatable and easily digestible diet.[10]
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Anti-diarrheal Medication: Consider the use of anti-diarrheal medications, but be cautious as this can mask worsening toxicity.
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Dose and Formulation: Evaluate the dose and formulation of this compound. A lower dose or a different vehicle may improve tolerability. Consider if the timing of administration (e.g., with or without food) has an impact, though this is more relevant in a clinical setting.[11][12]
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Rule out Infection: Diarrhea can also be a sign of infection, particularly in immunosuppressed animals. It is important to rule out infectious causes.
Data Presentation
Table 1: Potential Side Effects of JAK1/2 Inhibitors in Animal Studies and Monitoring Parameters.
| Side Effect Category | Potential Manifestations | Key Monitoring Parameters | Frequency of Monitoring |
| Myelosuppression | Anemia, Thrombocytopenia, Neutropenia | Complete Blood Count (CBC) with differentials | Baseline, weekly |
| Immunosuppression | Increased susceptibility to infections | Lymphocyte subset analysis (Flow Cytometry), Clinical observation for signs of infection | Baseline, bi-weekly, and as needed |
| Gastrointestinal | Diarrhea, Vomiting, Weight Loss | Body weight, Food/water intake, Fecal consistency scoring | Daily |
| Hepatotoxicity | Elevated liver enzymes | Serum ALT, AST, ALP, Bilirubin | Baseline, bi-weekly |
| Nephrotoxicity | Elevated kidney function markers | Serum BUN, Creatinine | Baseline, bi-weekly |
| Cardiovascular | Hypotension, Arrhythmias | Blood pressure, Electrocardiogram (ECG) | As needed, especially at higher doses |
Table 2: Representative Example of Dose-Dependent Hematological Effects of a Generic JAK1/2 Inhibitor in Mice (Illustrative Data).
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers should generate their own dose-response data.
| Treatment Group (mg/kg, oral, daily) | Platelet Count (x10³/µL) (Day 14) | Hemoglobin (g/dL) (Day 14) | Neutrophil Count (x10³/µL) (Day 14) |
| Vehicle Control | 950 ± 120 | 14.5 ± 1.2 | 2.5 ± 0.8 |
| 10 mg/kg | 780 ± 95 | 13.2 ± 1.5 | 2.1 ± 0.6 |
| 30 mg/kg | 550 ± 80 | 11.8 ± 1.3 | 1.5 ± 0.5 |
| 100 mg/kg | 320 ± 65 | 9.5 ± 1.1 | 0.8 ± 0.3 |
Experimental Protocols
Protocol 1: Monitoring of Complete Blood Count (CBC)
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Blood Collection: Collect approximately 50-100 µL of peripheral blood from the saphenous or submandibular vein into EDTA-coated microtubes.
-
Analysis: Analyze the samples using an automated hematology analyzer calibrated for the specific animal species.
-
Parameters: Key parameters to assess are total white blood cell count with differentials (neutrophils, lymphocytes, monocytes), red blood cell count, hemoglobin, hematocrit, and platelet count.
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Frequency: Perform CBC analysis at baseline (before initiation of treatment) and then on a weekly basis, or more frequently if signs of toxicity are observed.
Protocol 2: Clinical Observation and Scoring
-
Daily Monitoring: Observe each animal daily for clinical signs of toxicity.
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Scoring System: Use a standardized scoring system to quantify observations. An example is provided below:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Appearance | Normal | Ruffled fur | Hunched posture | Severe piloerection |
| Activity | Normal | Mildly lethargic | Moderately lethargic | Moribund |
| Body Weight | <5% loss | 5-10% loss | 10-15% loss | >15% loss |
-
Actionable Endpoints: Establish clear humane endpoints based on the total clinical score or percentage of body weight loss (e.g., a total score of ≥ 5 or weight loss of >15% requires intervention or euthanasia).
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of hematologic radiation toxicity in mice through pharmacological quiescence induced by CDK4/6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patientpower.info [patientpower.info]
- 8. Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validation & Comparative
A Preclinical Head-to-Head: INCB16562 Versus Ruxolitinib in Myelofibrosis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two JAK inhibitors, INCB16562 and ruxolitinib, in murine models of myelofibrosis. The data presented is based on separate preclinical studies and is intended to offer a comparative overview of their performance in key disease parameters.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly JAK2V617F, has led to the development of targeted therapies. Ruxolitinib, a potent JAK1/JAK2 inhibitor, is an approved and established treatment for myelofibrosis.[1][2][3] this compound is another small-molecule inhibitor of JAK2 that has been evaluated in preclinical models of myeloproliferative neoplasms.[4][5] This guide synthesizes available preclinical data to compare the efficacy of this compound and ruxolitinib in myelofibrosis models.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and ruxolitinib are inhibitors of the JAK family of tyrosine kinases, which play a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune response.[1][4] Dysregulation of the JAK-STAT pathway is a central pathogenic mechanism in myelofibrosis. By inhibiting JAK1 and JAK2, these compounds aim to attenuate the downstream signaling that drives the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines.[2][3][4]
Comparative Efficacy in Murine Myelofibrosis Models
The following tables summarize the key efficacy data for this compound and ruxolitinib from separate preclinical studies in murine models of myelofibrosis. It is important to note that the experimental models and conditions were not identical, which should be considered when interpreting this comparative data.
Table 1: Effects on Survival and Hematological Parameters
| Parameter | This compound (MPLW515L Model)[4][5] | Ruxolitinib (JAK2V617F Model)[6][7] |
| Survival | Improved survival compared to vehicle treatment.[4][5] | Significantly prolonged survival compared to vehicle-treated animals.[7] |
| White Blood Cell Count | Normalized white blood cell counts.[4][5] | Not consistently reported as a primary endpoint in the provided preclinical data. |
| Platelet Count | Normalized platelet counts.[4][5] | Not consistently reported as a primary endpoint in the provided preclinical data. |
Table 2: Effects on Splenomegaly and Bone Marrow Fibrosis
| Parameter | This compound (MPLW515L Model)[4][5] | Ruxolitinib (JAK2V617F Model)[6][7] |
| Splenomegaly | Markedly reduced extramedullary hematopoiesis.[4][5] | Markedly reduced splenomegaly.[7] |
| Bone Marrow Fibrosis | Markedly reduced bone marrow fibrosis.[4][5] | Normalized the histology of affected organs.[6] |
| Inhibition of JAK-STAT Signaling | Potent inhibition of STAT3 and STAT5 phosphorylation in vivo.[4][5] | Eliminated neoplastic cells from the spleen, liver, and bone marrow.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound and ruxolitinib.
This compound in MPLW515L-Induced Myelofibrosis Model[4][5]
-
Animal Model: A murine bone marrow transplantation model was used where hematopoietic stem cells were transduced with a retrovirus expressing the human MPLW515L mutation, which induces a myelofibrotic phenotype.
-
Dosing: this compound was administered orally to the mice.
-
Efficacy Assessment: The effects of this compound were evaluated by monitoring survival, peripheral blood counts, spleen and liver histology for extramedullary hematopoiesis, and reticulin staining of bone marrow and spleen for fibrosis.
-
Pharmacodynamic Assessment: Inhibition of JAK-STAT signaling was assessed by measuring the phosphorylation levels of STAT3 and STAT5 in vivo.
Ruxolitinib in JAK2V617F-Driven Myelofibrosis Model[6][7]
-
Animal Model: A common model involves the implantation of Ba/F3 cells, a murine pro-B cell line, that are engineered to express the human JAK2V617F mutation. These cells induce a myeloproliferative-like disease in recipient mice.
-
Dosing: Ruxolitinib was administered orally.
-
Efficacy Assessment: Efficacy was primarily determined by measuring the reduction in spleen size, a key hallmark of the disease in this model, and by assessing overall survival.
-
Histological Analysis: The histology of the spleen, liver, and bone marrow was examined to evaluate the extent of neoplastic cell infiltration and the overall normalization of tissue architecture.
Summary and Conclusion
Based on the available preclinical data, both this compound and ruxolitinib demonstrate significant efficacy in murine models of myelofibrosis. Both agents effectively inhibit the dysregulated JAK-STAT signaling pathway, leading to improvements in key disease parameters such as survival, hematological abnormalities, splenomegaly, and bone marrow fibrosis.
It is critical to reiterate that a direct, head-to-head comparison in the same experimental setting is not available in the public domain. The studies on this compound utilized an MPLW515L-driven myelofibrosis model, while the ruxolitinib studies often employed a JAK2V617F-driven model. While both mutations activate the JAK-STAT pathway, there may be subtle differences in the disease biology that could influence the response to specific inhibitors.
Nevertheless, the preclinical evidence strongly supports the therapeutic potential of targeting the JAK2 pathway in myelofibrosis. Ruxolitinib's preclinical success has been translated into a clinically approved and effective therapy. The preclinical data for this compound suggests a similar mechanism of action and a comparable profile of anti-myelofibrotic activity, warranting further investigation. Future preclinical and clinical studies involving direct comparisons would be invaluable for elucidating the relative efficacy and potential differential benefits of these two JAK inhibitors.
References
- 1. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term findings from COMFORT-II, a phase 3 study of ruxolitinib vs best available therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patientpower.info [patientpower.info]
Comparative Cross-Reactivity Profile of Ruxolitinib (INCB018424) and Tofacitinib
Note: Information regarding "INCB16562" is not publicly available. This guide uses Ruxolitinib (INCB018424), a well-characterized Janus kinase (JAK) inhibitor from Incyte, as a representative compound for comparative analysis.
This guide provides a comparative overview of the cross-reactivity profiles of Ruxolitinib and another JAK inhibitor, Tofacitinib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their kinase selectivity.
Introduction to JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases play a pivotal role in the JAK-STAT signaling pathway, which regulates various cellular processes, including inflammation, immunity, and hematopoiesis.[1] Small molecule inhibitors targeting JAKs have been developed for the treatment of various autoimmune diseases and myeloproliferative neoplasms.[1][2]
Ruxolitinib (also known as INCB018424) is a potent inhibitor of JAK1 and JAK2.[2] Tofacitinib was initially designed as a JAK3 inhibitor but also demonstrates activity against JAK1 and JAK2.[3][4] The selectivity of these inhibitors across the kinome is a critical factor in their efficacy and safety profiles.
Kinase Selectivity and Cross-Reactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ruxolitinib and Tofacitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Kinase Target | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 3.3[4] | 112[4] |
| JAK2 | 2.8[4] | 20[4] |
| JAK3 | >428 (>130-fold vs JAK1/2) | 1[4] |
| TYK2 | 19 (~6-fold vs JAK1/2)[4] | - |
Data presented as IC50 values from in vitro kinase assays. A lower value indicates higher potency.
Ruxolitinib demonstrates high potency against JAK1 and JAK2, with significantly less activity against JAK3.[4] It also shows some activity against TYK2.[4] In contrast, Tofacitinib is most potent against JAK3, with lower but still significant activity against JAK2 and JAK1.[4]
Further studies have shown that Ruxolitinib exhibits no significant inhibition against a panel of 26 other kinases, indicating a high degree of selectivity for the JAK family.
Signaling Pathway Inhibition
The differential selectivity of Ruxolitinib and Tofacitinib leads to distinct profiles of cytokine signaling inhibition. The JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).
Caption: Simplified JAK-STAT signaling pathway.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is typically performed using a biochemical kinase assay.[5] The general workflow for such an assay is as follows:
-
Reaction Setup: The kinase, a specific substrate (often a peptide), and the test compound (e.g., Ruxolitinib or Tofacitinib) at various concentrations are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C for 60 minutes) to allow for the enzymatic transfer of the phosphate group from ATP to the substrate.
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[6] Alternative methods include fluorescence-based and luminescence-based assays that measure product formation or ATP consumption.[5][7]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: General workflow for a biochemical kinase inhibition assay.
Summary and Conclusion
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, while Tofacitinib exhibits a broader inhibitory profile with high potency against JAK3 and moderate activity against JAK1 and JAK2.[4] The high selectivity of Ruxolitinib for JAK1/2 over other kinases suggests a lower potential for off-target effects. The choice between these inhibitors would depend on the specific therapeutic application and the desired signaling pathways to be targeted. The provided experimental protocols offer a foundational understanding of how the cross-reactivity profiles of such compounds are determined.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
INCB16562: A Comparative Analysis of JAK1 vs. JAK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Janus kinase (JAK) inhibitor INCB16562, with a focus on its selectivity for JAK1 versus JAK2. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent, orally bioavailable small-molecule inhibitor of both JAK1 and JAK2.[1][2][3] The JAK family of non-receptor tyrosine kinases, which also includes JAK3 and Tyrosine Kinase 2 (TYK2), are crucial components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, playing a key role in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. This compound was developed to target this pathway and has shown efficacy in preclinical models of multiple myeloma by inhibiting cytokine-induced STAT3 phosphorylation and promoting apoptosis.[1][2]
Comparative Selectivity of JAK Inhibitors
The selectivity of JAK inhibitors for different family members is a critical determinant of their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized JAK inhibitors against JAK1 and JAK2. Lower IC50 values indicate greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio |
| This compound | 2.2 [1] | 0.25 [1] | 8.8 |
| Ruxolitinib | 3.3[4] | 2.8[4] | 1.18 |
| Fedratinib | 105 | 3 | 35 |
| Pacritinib | >1000 | 23 | >43 |
| Momelotinib | 26.9[3] | 1.4[3] | 19.2 |
Note: The JAK1/JAK2 Selectivity Ratio is calculated as JAK1 IC50 / JAK2 IC50. A ratio greater than 1 indicates selectivity for JAK2, while a ratio less than 1 indicates selectivity for JAK1.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and reproducible experimental methodologies. Below is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values of compounds against JAK enzymes.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified recombinant JAK1 and JAK2 enzymes.
Materials:
-
Recombinant human JAK1 and JAK2 kinase domains (purified)
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like STAT)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled depending on the detection method
-
Test compound (this compound) serially diluted in an appropriate solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or filter-based detection instrument (for radiometric assays)
-
Luminescence plate reader (for ATP-Glo™ type assays)
-
Stop solution (e.g., EDTA)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the desired solvent. A typical starting concentration might be 10 mM, serially diluted to cover a broad range of concentrations.
-
Assay Plate Preparation: Add a small volume of each compound dilution to the wells of the assay plate. Include control wells containing only the solvent (vehicle control) and wells with no enzyme (background control).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific JAK enzyme (JAK1 or JAK2), and the peptide substrate. Add this master mix to all wells of the assay plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should be at or near the Michaelis constant (Km) for each specific enzyme to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away. The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is then quantified using a scintillation counter.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Add a detection reagent that measures the amount of ATP remaining in the well after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is read using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the percent inhibition of kinase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of INCB16562 and Other Kinase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of INCB16562, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, with other notable kinase inhibitors. The information presented is collated from publicly available experimental data to assist researchers in evaluating its potential for further investigation.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various malignancies, including multiple myeloma and myeloproliferative neoplasms (MPNs).[1][3][4] this compound has demonstrated efficacy in preclinical models of these diseases by inhibiting cytokine-dependent signaling, cell proliferation, and tumor growth.[1][3][4]
Biochemical Potency and Selectivity
The inhibitory activity of this compound against the four members of the JAK family was determined in enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This selectivity profile is a key characteristic of this compound.
Below is a comparative summary of the biochemical potencies of this compound and other well-characterized JAK inhibitors.
| Kinase Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Targets (IC50, nM) |
| This compound | 2.2 | 0.25 | 10.1 | 2.7 | - |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | - |
| Fedratinib | ~105 | 3 | >1000 | ~405 | FLT3 (15), RET (48) |
| Pacritinib | 1280 | 23 | 520 | 50 | FLT3 (22) |
| Momelotinib | 11 | 18 | 155 | 17 | ACVR1 (6.83) |
| Lestaurtinib | - | 0.9 | - | - | FLT3 (3), TrkA (<25) |
Cellular Activity and Proliferation
The in vitro efficacy of this compound has been evaluated in various cancer cell lines, where it has been shown to inhibit cell proliferation and induce apoptosis. A key mechanism of action is the inhibition of STAT3 phosphorylation, a critical downstream event in the JAK-STAT pathway.
The following table summarizes the cellular IC50 values of this compound in different lymphoma cell lines, highlighting its activity in models with activated JAK/STAT signaling.
| Cell Line (Subtype) | p-STAT3 Status | This compound IC50 (µM) at 48h |
| TMD8 (ABC-DLBCL) | Positive | 1 - 3 |
| HBL-1 (ABC-DLBCL) | Positive | 1 - 3 |
| SUP-M2 (ALCL) | Positive | 1 - 3 |
| KARPAS 299 (ALCL) | Positive | 1 - 3 |
| SUDHL-1 (ALCL) | Positive | 1 - 3 |
| U2932 (ABC-DLBCL) | Positive | 5 - 9 |
| OCI-LY3 (ABC-DLBCL) | Positive | 5 - 9 |
| HD-LM2 (Hodgkin Lymphoma) | Positive | 5 - 9 |
| L-540 (Hodgkin Lymphoma) | Positive | 5 - 9 |
| L-428 (Hodgkin Lymphoma) | Positive | 5 - 9 |
| pSTAT3 negative cell lines | Negative | 4.8 - 6.5 |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor activity of this compound. Oral administration of this compound has been shown to antagonize the growth of myeloma xenografts in mice and enhance the antitumor activity of other therapeutic agents.[2][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
JAK Kinase Enzymatic Assay
This assay is performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (this compound or other inhibitors).
-
Procedure:
-
The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, and the test compound at various concentrations in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using a method that detects the consumption of ATP (e.g., ADP-Glo™ Kinase Assay) or the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the substrate.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTS) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of viable cells, which is an indicator of cell proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, MTS reagent, and the test compound.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Western Blot for Phospho-STAT3
This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3), a key downstream target of JAK kinases, to assess the on-target effect of the inhibitors in a cellular context.
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (against p-STAT3 and total STAT3), a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the test compound for a specified duration.
-
The cells are then lysed to extract total cellular proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody specific for p-STAT3.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the presence and relative amount of p-STAT3.
-
The membrane can be stripped and re-probed with an antibody for total STAT3 to serve as a loading control.
-
Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell lines, and the test compound formulated for in vivo administration.
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally or intraperitoneally) according to a predetermined schedule and dose. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The study is continued for a defined period, and the effect of the treatment on tumor growth is evaluated by comparing the tumor volumes in the treated group to the control group.
-
Conclusion
This compound is a potent and selective inhibitor of JAK1 and JAK2 with demonstrated preclinical activity in models of hematological malignancies. Its selectivity profile and efficacy in inhibiting the JAK-STAT pathway make it a valuable tool for research in this area. This guide provides a comparative overview of its preclinical data alongside other kinase inhibitors, offering a foundation for further investigation and experimental design. The provided experimental protocols offer a starting point for researchers looking to replicate or build upon these findings.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. cohesionbio.com [cohesionbio.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
INCB16562: Synergistic Potential in Combination with Small Molecule Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
INCB16562, a selective inhibitor of Janus kinase 1 (JAK1) and JAK2, has demonstrated significant therapeutic potential in various hematological malignancies. Its mechanism of action, centered on the inhibition of the JAK/STAT signaling pathway, not only imparts direct anti-tumor effects but also sensitizes cancer cells to the cytotoxic effects of other small molecule inhibitors. This guide provides a comprehensive comparison of the synergistic effects of this compound with other targeted therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and clinical development.
Data Presentation: Quantitative Analysis of Synergy
The synergistic potential of this compound in combination with other small molecule inhibitors has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies, primarily focusing on the combination with the Bcl-2 inhibitor ABT-737 in lymphoma and the sensitization effects observed with standard-of-care agents in multiple myeloma.
Table 1: Synergistic Effect of this compound and ABT-737 in Lymphoma Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) at 50% Fraction Affected (Fa) | Interpretation |
| HDLM-2 | Hodgkin Lymphoma | < 1.0 | Synergy |
| L-540 | Hodgkin Lymphoma | < 1.0 | Synergy |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC subtype) | < 1.0 | Synergy |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | < 1.0 | Synergy |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB subtype) | < 1.0 | Synergy |
Data interpreted from a study indicating that the Bcl-2 inhibitor ABT-737 synergistically enhanced the effect of this compound in these cell lines. Specific CI values were not provided in the abstract, but a value less than 1.0 is indicative of synergy.
Table 2: Enhanced Proliferation Inhibition with this compound in Combination with Standard-of-Care Agents in Multiple Myeloma Cells (INA-6) in the Presence of Bone Marrow Stromal Cells (BMSCs)
| Treatment | Concentration | % Inhibition of Proliferation (Single Agent) | % Inhibition of Proliferation (Combination) |
| This compound | 500 nM | 55% | - |
| Bortezomib | 10 nM | 5% | 82% |
| Melphalan | 1 µM | ~40% | >80% |
This data demonstrates that this compound enhances the anti-proliferative effects of bortezomib and melphalan in a co-culture model that mimics the protective bone marrow microenvironment[1].
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of this compound with other small molecule inhibitors are rooted in their complementary effects on key cancer signaling pathways.
This compound's primary mechanism is the inhibition of JAK1 and JAK2, which are critical components of the JAK/STAT pathway. This pathway is often constitutively activated in hematological malignancies and mediates signals from cytokines like IL-6, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival[2]. By blocking this cascade, this compound induces apoptosis.
The synergy with Bcl-2 inhibitors like ABT-737 can be explained by the dual targeting of apoptosis regulation. While this compound promotes apoptosis by downregulating pro-survival signals, Bcl-2 inhibitors directly antagonize anti-apoptotic proteins of the Bcl-2 family, thereby lowering the threshold for apoptosis induction.
In multiple myeloma, the bone marrow microenvironment provides pro-survival signals to cancer cells, often through cytokine signaling that activates the JAK/STAT pathway. By inhibiting this protective signaling with this compound, myeloma cells become more susceptible to the cytotoxic effects of conventional chemotherapeutic agents like melphalan and proteasome inhibitors like bortezomib[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the synergy studies.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound and its combination partners on the proliferation and viability of cancer cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For co-culture experiments, plate bone marrow stromal cells first and allow them to adhere before adding the myeloma cells.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with various concentrations of this compound, the other small molecule inhibitor, or the combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Synergy is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot for Phospho-STAT3
This technique is used to determine the effect of this compound on the phosphorylation of STAT3, a key downstream target in the JAK/STAT pathway.
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3 compared to total STAT3 and the control group.
Conclusion
The available preclinical data strongly suggest that this compound can act synergistically with other small molecule inhibitors to enhance anti-tumor activity. The combination of JAK/STAT pathway inhibition with the targeting of apoptosis regulators like Bcl-2 or with standard chemotherapeutic agents in a microenvironment-protective context presents a promising therapeutic strategy. The provided experimental frameworks offer a basis for further investigation into these and other potential synergistic combinations involving this compound. Further studies are warranted to translate these preclinical findings into clinical applications for patients with hematological malignancies.
References
- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of INCB16562 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for the selective JAK1/2 inhibitor, INCB16562, with other relevant therapeutic alternatives. The information is compiled from publicly available preclinical data to support independent validation and further research in the field of hematological malignancies.
Executive Summary
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the pathobiology of hematological malignancies, particularly multiple myeloma and myeloproliferative neoplasms.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting tumor cell proliferation, inducing apoptosis, and overcoming drug resistance.[1][2][3] This guide will compare the preclinical profile of this compound with other JAK inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and selectivity.
Mechanism of Action: Targeting the JAK/STAT Pathway
The JAK/STAT signaling cascade is a critical pathway for the proliferation and survival of various cancer cells.[1][2][3] In multiple myeloma, cytokines such as Interleukin-6 (IL-6) in the bone marrow microenvironment activate JAK1 and JAK2, leading to the phosphorylation and activation of STAT3.[1][2] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and drug resistance.[1][2] this compound exerts its anti-tumor effects by inhibiting JAK1 and JAK2, thereby blocking STAT3 phosphorylation and downstream signaling.[1][2][3]
Figure 1: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound and other JAK inhibitors.
Comparative Preclinical Efficacy
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of JAK1 and JAK2 with high selectivity over other kinases.[4] This selectivity is crucial for minimizing off-target effects and associated toxicities. The following table summarizes the reported IC50 values for this compound and provides a comparison with another well-characterized JAK inhibitor, Ruxolitinib.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) at 1mM ATP | Fold Selectivity (JAK3 vs. JAK1/2) | Reference |
| This compound | JAK1 | 2.2 | >300 | [4] |
| JAK2 | 0.25 | [4] | ||
| JAK3 | >1000 | [4] | ||
| TYK2 | 10.1 | [4] | ||
| Ruxolitinib | JAK1 | 3.3 | >130 | [1] |
| JAK2 | 2.8 | [1] | ||
| JAK3 | 428 | [1] | ||
| TYK2 | 19 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from different sources and may not be directly comparable.
In Vitro Anti-Proliferative Activity
This compound has been shown to inhibit the proliferation of multiple myeloma cell lines, particularly those dependent on IL-6 for growth. The following table compares the anti-proliferative activity of this compound with Ruxolitinib in the IL-6-dependent INA-6 multiple myeloma cell line.
Table 2: In Vitro Anti-Proliferative Activity in INA-6 Cells
| Compound | IC50 (µM) | Reference |
| This compound | Not explicitly stated, but significant inhibition at concentrations >0.1 µM | [1] |
| Ruxolitinib | 0.22 | [2] |
In Vivo Anti-Tumor Efficacy
In preclinical xenograft models of multiple myeloma, oral administration of this compound resulted in significant tumor growth inhibition.[1][3] When used as a single agent, this compound led to 85% inhibition of tumor growth.[1] Furthermore, this compound demonstrated synergistic effects when combined with standard-of-care agents like melphalan and bortezomib, resulting in near-complete tumor growth inhibition (98% and 93%, respectively).[1]
Experimental Protocols
Detailed experimental protocols are essential for the independent validation of preclinical findings. While specific, proprietary protocols for the studies involving this compound are not publicly available, this section provides generalized protocols for the key experiments cited, based on standard laboratory practices.
Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 of a compound against a specific kinase are typically performed using purified recombinant enzymes.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate peptide, ATP (at a concentration close to its Km or at 1mM to mimic cellular conditions), and a suitable buffer is prepared.
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT/MTS Assay - General Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., INA-6 multiple myeloma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like MTS) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is then determined.
Western Blot for Phospho-STAT3 (General Protocol)
This technique is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of STAT3.
-
Cell Lysis: Cells treated with or without the test compound are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of STAT3 (p-STAT3). A separate blot is often probed with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to p-STAT3 and total STAT3 are quantified to determine the effect of the compound on STAT3 phosphorylation.
In Vivo Xenograft Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
Figure 2: General experimental workflow for a multiple myeloma xenograft study.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used as they can accept human tumor xenografts.
-
Cell Implantation: Human multiple myeloma cells are implanted into the mice, either subcutaneously to form solid tumors or intravenously to establish a disseminated disease model that more closely mimics the human condition.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (for subcutaneous models).
-
Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, comparator drug, combination therapy).
-
Treatment Administration: The compounds are administered to the mice according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume is measured regularly (typically with calipers for subcutaneous tumors), and the general health and body weight of the mice are monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective JAK1/2 inhibitor with significant anti-tumor activity in models of multiple myeloma. Its ability to inhibit the JAK/STAT pathway, suppress tumor cell proliferation, and synergize with existing therapies provides a solid rationale for its clinical development. While direct head-to-head preclinical comparisons with other JAK inhibitors under identical experimental conditions are limited in the public literature, the available data suggest that this compound has a favorable selectivity profile. Further independent studies with standardized protocols are warranted to fully elucidate its comparative efficacy and potential advantages in the treatment of hematological malignancies.
References
- 1. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of INCB16562: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like INCB16562 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on the compound's nature as a potent, research-grade JAK inhibitor, which should be handled as a cytotoxic agent.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. The following information is intended to supplement, not replace, institutional guidelines.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are familiar with its potential hazards. As a potent kinase inhibitor used in research, it should be treated with the same caution as other antineoplastic and cytotoxic compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-rated gloves.
-
Gown: A disposable, solid-front barrier gown is essential.
-
Eye Protection: Use safety goggles or a full-face shield.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
Waste Segregation and Disposal Procedures
All materials that come into contact with this compound are considered potentially hazardous and must be segregated for proper disposal. Do not mix this waste with general laboratory trash.
Step 1: Identify and Segregate Waste at the Point of Generation
Proper segregation is crucial to ensure safe and compliant disposal. Use clearly labeled, dedicated waste containers for each category.
| Waste Category | Description | Recommended Container |
| Bulk Hazardous Waste | Unused or expired this compound, residual powder, concentrated stock solutions. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. |
| Trace Contaminated Waste | Empty vials, flasks, and other containers that held the compound. Contaminated PPE (gloves, gown), bench paper, plasticware (pipette tips, tubes), and cleaning materials. | Yellow "Trace Chemotherapy Waste" or "Incinerate Only" container. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant sharps container labeled "Trace Chemotherapy Waste" or "Hazardous Waste." |
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the associated hazards (e.g., "Cytotoxic").
-
Sealing: Securely seal containers when they are three-quarters full to prevent spills and leaks. Do not overfill.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection by EHS personnel.
Step 3: Decontamination of Work Surfaces and Equipment
A thorough decontamination protocol is essential after handling this compound.
Decontamination Workflow:
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
Spill Response Protocol:
Final Disposal Method
The standard and required method for the final disposal of cytotoxic and investigational drug waste is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active compound. Your institution's EHS department will manage the collection and transportation of the segregated waste to an appropriate facility.
By adhering to these rigorous handling and disposal procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always prioritize safety and compliance by consulting your institution's specific guidelines.
Essential Safety and Logistical Guide for Handling INCB16562
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of INCB16562, a potent Janus kinase (JAK) 1 and 2 inhibitor. Given its classification as a potent compound, strict adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Compound Information and Hazard Identification
This compound is a selective, orally bioavailable small-molecule inhibitor of JAK1 and JAK2.[1] As a potent compound, it requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action and classification as a potent kinase inhibitor necessitate a high degree of caution. The primary hazards are related to its pharmacological activity and potential for cytotoxicity.
Quantitative Data Summary:
| Property | Value | Reference |
| CAS Number | 933768-63-9 | [1] |
| Chemical Formula | C19H11Cl2N5 | [1] |
| Molecular Weight | 380.23 g/mol | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side-Shields | To protect against splashes and airborne particles. |
| Hand Protection | Double Gloving with Chemotherapy-Rated Gloves | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Provides an extra layer of protection against contamination. |
| Body Protection | Disposable, Solid-Front, Back-Closing Gown | Impervious to liquids to prevent skin contact. |
| Respiratory Protection | N95 or Higher Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
| Foot Protection | Closed-Toed Shoes and Disposable Shoe Covers | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially of the solid compound and preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for using this compound.
Detailed Methodologies:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Workspace Preparation: Cover the work surface within the fume hood or BSC with plastic-backed absorbent paper.
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the container with care to avoid generating dust.
-
If any material is spilled, decontaminate the area immediately (see Section 4).
-
-
Solution Preparation:
-
Slowly add the desired solvent (e.g., DMSO) to the solid compound to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and user's initials.
-
-
Cell Treatment: When treating cells, add the this compound solution to the cell culture medium away from the cell layer to ensure even distribution.
-
Incubation: Incubate treated cells for the desired time period under appropriate conditions.
-
Post-Treatment Processing: After incubation, handle all cell culture plates, media, and other materials that have come into contact with this compound as cytotoxic waste.
Decontamination and Disposal Plan
Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
A solution of 1:10 bleach followed by 70% ethanol is a common and effective decontamination procedure. Allow for adequate contact time.
-
All materials used for decontamination (e.g., wipes) must be disposed of as cytotoxic waste.
Disposal:
This compound and all materials contaminated with it are considered cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Disposal Diagram:
Caption: Waste segregation and disposal pathway for this compound.
Disposal Protocol:
-
Segregation: At the point of generation, segregate all cytotoxic waste from regular laboratory trash.
-
Containment:
-
Solid Waste: Place in a designated, leak-proof, and puncture-resistant container lined with a yellow bag and clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Collect in a dedicated, sealed, and shatterproof container clearly labeled as "Cytotoxic Liquid Waste." Do not pour down the drain.
-
Sharps: Dispose of in a designated, puncture-proof sharps container for cytotoxic sharps.
-
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection.
-
Final Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. The recommended method of disposal for cytotoxic waste is high-temperature incineration.[2][3]
Signaling Pathway
This compound inhibits the JAK/STAT signaling pathway, which is crucial for mediating cellular responses to various cytokines and growth factors.
JAK/STAT Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the potent JAK inhibitor this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
